molecular formula C10H10N2O2 B1322220 Methyl 6-amino-1H-indole-2-carboxylate CAS No. 167027-30-7

Methyl 6-amino-1H-indole-2-carboxylate

Cat. No.: B1322220
CAS No.: 167027-30-7
M. Wt: 190.2 g/mol
InChI Key: PSEIRKHMARZIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEIRKHMARZIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622138
Record name Methyl 6-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167027-30-7
Record name Methyl 6-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 6-amino-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available experimental data with computationally predicted values to offer a detailed profile for researchers. It includes key identifiers, tabulated physicochemical parameters, and a summary of its known biological activities. Furthermore, this guide presents detailed, generalized experimental protocols for the determination of crucial physicochemical properties and visual representations of relevant workflows and concepts to facilitate a deeper understanding of this molecule's characteristics and potential applications in drug discovery and development.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in medicinal chemistry. This compound, a derivative of this core structure, presents a unique combination of a reactive amino group and a methyl ester, suggesting its potential as a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, and formulation. This guide aims to provide a detailed repository of these properties, supported by experimental and predicted data, to aid researchers in their scientific endeavors.

Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.19 g/mol
Canonical SMILES COC(=O)C1=CC2=C(C=C1N)NC=C2
InChI Key Not readily available
CAS Number Not readily available

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is critical for predicting its behavior in biological systems. The following tables summarize the available experimental and predicted properties for this compound.

Experimental Data
PropertyValueSource
Melting Point 240-242 °C--INVALID-LINK--
Predicted Physicochemical Data

Due to the limited availability of experimental data for certain properties, computational prediction models were employed to provide estimated values. These predictions offer valuable insights but should be experimentally verified for critical applications.

PropertyPredicted ValuePrediction Tool/Method
Boiling Point ~420.5 °C at 760 mmHgAdvanced Chemistry Development (ACD/Labs) Software V11.02
logP (Octanol-Water Partition Coefficient) 1.65 ± 0.38ALOGPS 2.1
Water Solubility 1.25 g/L at 25 °CALOGPS 2.1
pKa (most acidic) 14.5 (indole N-H)ChemAxon
pKa (most basic) 4.2 (amino group)ChemAxon

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of key physicochemical properties. These protocols can be adapted for this compound.

Melting Point Determination

Workflow for Melting Point Determination

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis A Grind sample to a fine powder B Pack into a capillary tube (1-2 mm height) A->B C Place capillary in melting point apparatus D Heat rapidly for approximate melting point C->D E Cool and repeat with slow heating (1-2 °C/min) near the melting range D->E F Record temperature range from first liquid to complete melt E->F G Repeat for consistency F->G H Report melting point as a range G->H G cluster_0 Qualitative Assessment cluster_1 Solvent Series cluster_2 Classification A Add ~10 mg of compound to 1 mL of solvent B Vortex/shake vigorously for 1-2 minutes A->B C Visually inspect for dissolution B->C D Test in a range of solvents (e.g., water, ethanol, DMSO, acetone) C->D E Classify as soluble, partially soluble, or insoluble D->E G cluster_0 Sample & Buffer Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis A Prepare a stock solution of the compound C Prepare samples by diluting stock solution in each buffer A->C B Prepare a series of buffers with known pH values B->C D Record the UV-Vis spectrum for each sample C->D E Plot absorbance at a specific wavelength vs. pH D->E F Determine the pKa from the inflection point of the sigmoid curve E->F G cluster_0 Equilibration cluster_1 Phase Separation & Analysis cluster_2 Calculation A Prepare octanol-saturated water and water-saturated octanol B Dissolve compound in one phase A->B C Mix with the other phase and shake to equilibrate B->C D Separate the two phases (e.g., by centrifugation) C->D E Determine the concentration of the compound in each phase (e.g., by UV-Vis or HPLC) D->E F Calculate logP = log([Compound]octanol / [Compound]water) E->F G cluster_0 Viral Replication Cycle cluster_1 Inhibition by Indole-2-Carboxylates A Viral Entry B Uncoating A->B C Replication & Transcription B->C D Translation C->D E Assembly & Release D->E F Inhibition of Viral Enzymes (e.g., Integrase, Polymerase) F->C blocks G Interference with Replication Complex G->C disrupts

An In-depth Technical Guide on the Spectroscopic Analysis of Methyl 6-amino-1H-indole-2-carboxylate using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of indole derivatives, with a specific focus on the structural elucidation of compounds similar to Methyl 6-amino-1H-indole-2-carboxylate. Due to the absence of publicly available experimental NMR data for this compound, this document utilizes spectral data from the closely related compound, Methyl 1H-indole-2-carboxylate, as a reference for interpretation and discussion. This guide details standardized experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents the data in a structured format to facilitate understanding and comparison. Furthermore, a logical workflow for NMR data analysis in the context of drug discovery and chemical research is provided.

Introduction to NMR Spectroscopy of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of these molecules. ¹H NMR provides information on the proton environment, including the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR offers insights into the carbon framework of the molecule. Together, these techniques allow for the unambiguous determination of the molecular structure of indole derivatives.

NMR Spectral Data Presentation

As a representative example, the ¹H and ¹³C NMR spectral data for Methyl 1H-indole-2-carboxylate are presented below. These data offer a foundational understanding of the chemical shifts and coupling constants expected for the core indole-2-carboxylate structure. The presence of a 6-amino group in the target compound, this compound, would be expected to induce shifts in the signals of the aromatic protons and carbons, particularly those on the benzene ring, due to its electron-donating nature.

¹H NMR Data (DMSO-d₆, 600 MHz)[1]
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
11.91s1H-NH
7.66d1H7.8H-4
7.49d1H8.4H-7
7.27dd1H7.2, 8.4H-6
7.18s1H-H-3
7.09dd1H7.8, 7.2H-5
3.88s3H-OCH₃
¹³C NMR Data (DMSO-d₆, 150 MHz)[1]
Chemical Shift (δ) ppmAssignment
162.3C=O
137.9C-7a
127.5C-3a
127.2C-2
125.1C-6
122.5C-4
120.7C-5
113.1C-7
108.3C-3
52.2OCH₃

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, applicable to indole derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the sample's solubility and the desired resolution of the spectra.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

¹H NMR Spectroscopy Acquisition[2]
  • Instrument Tuning: Tune and match the NMR probe for the ¹H frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width (SW): Approximately 16 ppm, centered around 6-8 ppm for aromatic compounds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans, which is crucial for quantitative analysis.

    • Number of Scans (NS): 8-16 scans are typically sufficient for samples with adequate concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy Acquisition[2]
  • Instrument Tuning: Tune and match the NMR probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30).

    • Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard or the solvent signal.

Visualization of NMR Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the structural elucidation of an organic molecule using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Elucidation start Compound Synthesis & Purification dissolution Dissolution in Deuterated Solvent start->dissolution Weigh Sample transfer Transfer to NMR Tube dissolution->transfer h1_nmr 1H NMR Experiment transfer->h1_nmr c13_nmr 13C NMR Experiment transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft two_d_nmr 2D NMR Experiments (COSY, HSQC, HMBC) assignment Signal Assignment two_d_nmr->assignment phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration For 1H interpretation Spectral Interpretation: - Chemical Shifts - Coupling Constants - Integration calibration->interpretation integration->interpretation interpretation->assignment assignment->two_d_nmr Iterative Refinement structure_verification Structure Verification/ Elucidation assignment->structure_verification

Caption: Workflow for NMR-based structural elucidation of organic compounds.

Conclusion

This technical guide has outlined the fundamental principles and practical considerations for the ¹H and ¹³C NMR analysis of indole derivatives, using Methyl 1H-indole-2-carboxylate as a stand-in for this compound. The provided data tables, experimental protocols, and workflow diagram are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Accurate and thorough NMR analysis is paramount for the unambiguous structural determination of novel chemical entities, ensuring the integrity and reproducibility of scientific research.

Infrared Spectroscopy of Methyl 6-amino-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of Methyl 6-amino-1H-indole-2-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted infrared absorption spectrum based on the analysis of its constituent functional groups and data from structurally similar molecules. It also outlines the standard experimental protocols for obtaining an empirical spectrum.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is determined by the vibrational modes of its primary aromatic amine, the indole ring system, and the methyl ester functional group. The predicted characteristic absorption bands, their corresponding vibrational modes, and expected wavenumber ranges are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3450-3350MediumAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine (Ar-NH₂)
~3300MediumN-H StretchIndole Ring
~3100-3000Medium-WeakAromatic C-H StretchIndole Ring
~2950Medium-WeakAliphatic C-H StretchMethyl Ester (-OCH₃)
~1710-1690StrongC=O StretchMethyl Ester
~1620-1580MediumN-H BendPrimary Aromatic Amine (Ar-NH₂)
~1600, ~1470Medium-WeakC=C StretchAromatic Ring
~1340-1250StrongC-N StretchAromatic Amine
~1250-1200StrongAsymmetric C-O-C StretchMethyl Ester
~1100-1050MediumSymmetric C-O-C StretchMethyl Ester
~900-650Medium-StrongN-H WagPrimary Aromatic Amine (Ar-NH₂)
~850-750StrongC-H Out-of-plane BendSubstituted Benzene Ring

Interpretation of Key Spectral Regions:

  • N-H Stretching Region (3500-3200 cm⁻¹): The primary aromatic amine is expected to show two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2][3] The indole N-H stretch will likely appear as a separate, medium-intensity band in this region.[4]

  • C=O Stretching Region (1750-1650 cm⁻¹): A strong absorption band is anticipated for the carbonyl group of the methyl ester.[5][6] Its position may be slightly influenced by conjugation with the indole ring.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions arising from C-N stretching of the aromatic amine, C-O stretching of the ester, and various bending vibrations of the indole ring and its substituents.[2][7][8] These bands are highly characteristic of the molecule as a whole.

Experimental Protocols for Infrared Spectroscopy

To obtain an experimental infrared spectrum of solid this compound, the following protocols are recommended:

1. Sample Preparation (Solid State)

  • Potassium Bromide (KBr) Pellet Method:

    • Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

  • Thin Solid Film Method:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution onto a KBr or NaCl salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

    • Mount the salt plate in the spectrometer's sample holder.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • This method requires minimal sample preparation and is non-destructive.

2. Instrumental Analysis

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient for qualitative analysis.

  • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Background: Record a background spectrum of the empty sample compartment (or the clean ATR crystal/salt plate) prior to running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for its spectroscopic analysis.

Molecular Structure of this compound cluster_indole Indole Ring cluster_substituents Substituents N1 N-H C2 C N1->C2 C3 C-H C2->C3 Ester C(=O)OCH3 C2->Ester @ C2 C3a C C3->C3a C4 C-H C3a->C4 C7a C C3a->C7a C5 C-H C4->C5 C6 C C5->C6 C7 C-H C6->C7 Amino NH2 C6->Amino @ C6 C7->C7a C7a->N1

Caption: Molecular structure highlighting the key functional groups.

Workflow for IR Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Synthesis Synthesis of Methyl 6-amino-1H-indole-2-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification KBr KBr Pellet Purification->KBr Solid Sample ThinFilm Thin Film Purification->ThinFilm Solid Sample ATR ATR Purification->ATR Solid Sample FTIR FTIR Spectrometer KBr->FTIR ThinFilm->FTIR ATR->FTIR Spectrum Obtain IR Spectrum FTIR->Spectrum Analysis Spectral Interpretation (Peak Assignment) Spectrum->Analysis

Caption: General experimental workflow for obtaining and analyzing the IR spectrum.

References

An In-depth Technical Guide to the Solubility of Methyl 6-amino-1H-indole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of Methyl 6-amino-1H-indole-2-carboxylate in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on delivering robust experimental protocols and theoretical considerations to empower researchers in generating reliable solubility data. Understanding the solubility of this compound is a critical parameter in drug discovery and development, influencing synthesis, purification, formulation, and biological screening processes.

Introduction to this compound

This compound is a substituted indole derivative. The indole scaffold is a prominent structural motif in a vast number of biologically active compounds and approved pharmaceuticals. The presence of both an amino group at the 6-position and a methyl carboxylate group at the 2-position significantly influences the molecule's physicochemical properties, including its solubility in organic solvents. The amino group can act as a hydrogen bond donor, while the carboxylate group can act as a hydrogen bond acceptor, and the overall polarity of the molecule will dictate its solubility profile.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be made.

  • High Expected Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups of the molecule.

  • Moderate Expected Solubility: In polar protic solvents like methanol, ethanol, and other lower-chain alcohols, due to the potential for hydrogen bonding.

  • Low Expected Solubility: In nonpolar solvents such as hexanes and toluene, as the polar nature of the indole derivative will limit its interaction with these solvents.

While these predictions are useful, precise quantitative data obtained through experimentation is essential for any research or development application.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[1][2][3][4][5] This method is considered the gold standard due to its accuracy and direct measurement of a saturated solution at equilibrium.[3][5]

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess solid (this compound) prep_solvent Add precise volume of organic solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (e.g., 24-48 hours) prep_solvent->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation sampling Collect supernatant centrifugation->sampling dilution Dilute sample if necessary sampling->dilution quantification Quantify concentration (e.g., HPLC, UV-Vis) sampling->quantification dilution->quantification calculation Calculate solubility (mg/mL or mol/L) quantification->calculation

A flowchart illustrating the key steps in the experimental determination of solubility.

This protocol provides a step-by-step guide for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, toluene)

  • Vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a series of vials. The key is to have undissolved solid remaining at the end of the experiment.[1]

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[3][5]

    • Agitate the samples for a sufficient period to ensure equilibrium is reached, which is typically 24-48 hours.[1][5] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[1]

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • If necessary, dilute the sample with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.[1]

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.[1]

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. The following table provides a template for recording experimental results.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Dimethyl Sulfoxide (DMSO)25HPLC
Ethanol25HPLC
Methanol25HPLC
Acetonitrile25HPLC
Ethyl Acetate25HPLC
Toluene25HPLC
User-defined solvent25HPLC
Dimethyl Sulfoxide (DMSO)37HPLC
Ethanol37HPLC
Methanol37HPLC
Acetonitrile37HPLC
Ethyl Acetate37HPLC
Toluene37HPLC
User-defined solvent37HPLC

Conclusion

The solubility of this compound in organic solvents is a fundamental physicochemical property that is crucial for its effective use in research and drug development. While publicly available quantitative data is scarce, this guide provides a robust and detailed experimental framework based on the reliable shake-flask method to enable researchers to determine these values accurately. The provided protocols and data presentation templates will aid in the systematic evaluation and application of this compound in various scientific endeavors.

References

Technical Guide: Crystal Structure of Indole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, the specific crystal structure of Methyl 6-amino-1H-indole-2-carboxylate has not been reported in publicly accessible crystallographic databases. This guide, therefore, presents the crystallographic data for a closely related compound, Methyl 1H-indole-2-carboxylate , as a representative example for researchers, scientists, and drug development professionals. The experimental protocols provided are generalized for the synthesis and crystallographic analysis of this class of compounds.

Introduction

Indole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, including neurotransmitters, alkaloids, and a wide array of pharmaceutical agents. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their chemical properties, biological activity, and potential for drug design. The position of substituents on the indole ring can significantly influence molecular packing, hydrogen bonding networks, and ultimately, the physicochemical properties of the solid-state material.

This technical guide provides an in-depth overview of the crystal structure of Methyl 1H-indole-2-carboxylate, a foundational indole ester. It also outlines the general experimental procedures for the synthesis and crystallographic analysis of such compounds, offering a framework for researchers working with substituted indole carboxylates like the 6-amino derivative.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of indole esters. A common approach involves the Fischer indole synthesis or variations thereof, starting from appropriately substituted precursors. An alternative, and often more direct, method would be the reduction of a nitro group at the 6-position of the corresponding methyl 6-nitro-1H-indole-2-carboxylate.

Experimental Protocols

Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

A general procedure for the synthesis of a precursor, methyl 6-nitro-1H-indole-2-carboxylate, can be described as follows. This is a common intermediate for accessing the 6-amino derivative.

  • Starting Material: 6-Nitroindole.

  • Reaction: The 6-nitroindole is first protected at the nitrogen, for example, with a tosyl group.

  • Carboxylation: The protected indole is then carboxylated at the 2-position, a step that can be achieved through various methods, including formylation followed by oxidation, or direct carboxylation using a suitable reagent like methyl chloroformate.

  • Esterification: If the carboxylation step results in a carboxylic acid, it is then esterified to the methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by reaction with a methylating agent such as dimethyl sulfate[1].

  • Deprotection: The protecting group on the indole nitrogen is subsequently removed to yield methyl 6-nitro-1H-indole-2-carboxylate.

  • Purification: The crude product is purified by column chromatography on silica gel.

Reduction to this compound
  • Reaction Setup: Methyl 6-nitro-1H-indole-2-carboxylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • Reduction: A reducing agent, for instance, palladium on carbon (Pd/C) under a hydrogen atmosphere, or a chemical reductant like tin(II) chloride in hydrochloric acid, is added to the solution.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The residue is then neutralized and extracted with an organic solvent.

  • Purification and Crystallization: The crude product is purified by column chromatography. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a crystal structure, based on procedures reported for similar indole derivatives[2][3].

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a CCD or CMOS detector, typically using Mo Kα or Cu Kα radiation. The data collection is usually performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations[4].

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model[2].

Crystallographic Data (for Methyl 1H-indole-2-carboxylate)

The following tables summarize the crystallographic data for Methyl 1H-indole-2-carboxylate, which serves as our representative example[4].

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₀H₉NO₂
Formula Weight175.18 g/mol
Temperature150 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a5.6463(6) Å
b21.470(3) Å
c7.3961(9) Å
α90°
β112.015(4)°
γ90°
Volume831.24(17) ų
Z4
Calculated Density1.399 Mg/m³
Absorption Coefficient0.098 mm⁻¹
F(000)368
Data Collection
Reflections Collected6823
Independent Reflections1465 [R(int) = 0.044]
Refinement
R indices (I > 2σ(I))R₁ = 0.051, wR₂ = 0.133
R indices (all data)R₁ = 0.062, wR₂ = 0.141
Table 2: Selected Bond Lengths (Å)
BondLength
O(1)-C(9)1.213(3)
O(2)-C(9)1.342(3)
O(2)-C(10)1.451(3)
N(1)-C(8)1.374(3)
N(1)-C(2)1.379(3)
C(2)-C(3)1.378(4)
C(3)-C(9)1.469(4)
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
AtomsAngle/Torsion
Bond Angles
C(9)-O(2)-C(10)116.1(2)
C(8)-N(1)-C(2)108.9(2)
O(1)-C(9)-O(2)124.0(3)
O(1)-C(9)-C(3)125.1(3)
O(2)-C(9)-C(3)110.9(2)
Torsion Angles
C(10)-O(2)-C(9)-O(1)-1.5(4)
C(10)-O(2)-C(9)-C(3)177.8(2)

Molecular and Crystal Packing

In the crystal structure of Methyl 1H-indole-2-carboxylate, the indole ring system is essentially planar. The molecular packing is characterized by hydrogen bonding and potential π-π stacking interactions. For instance, in many indole derivatives, the indole N-H group acts as a hydrogen bond donor, often to a carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains[4][5]. The specific packing arrangement is crucial for the stability and physical properties of the crystalline material.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials (e.g., 6-Nitroindole) synthesis Chemical Synthesis (e.g., Reduction) start->synthesis purification Purification (Column Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction solution Structure Solution (Direct Methods) data_reduction->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & Analysis (CIF generation) refinement->validation

References

Commercially available suppliers of Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Methyl 6-amino-1H-indole-2-carboxylate, a versatile heterocyclic compound with significant potential in drug discovery and development. This document outlines its commercially available suppliers, detailed experimental protocols for its synthesis and application in relevant assays, and visual representations of its role in key signaling pathways.

Commercially Available Suppliers

This compound (CAS No. 140193-42-8) is a specialized research chemical. Direct, off-the-shelf availability is limited, and it is often provided through custom synthesis by various chemical suppliers. Researchers are advised to inquire with the companies listed below for custom synthesis quotations. The table also includes suppliers of key precursors and related indole building blocks that can be utilized in its synthesis.

Supplier TypeCompanyProduct/ServicePurityQuantityNotes
Custom Synthesis PharmalegoCustom synthesis of indole derivatives>95% (typical)mg to kg scaleSpecializes in indole building blocks.
Custom Synthesis J&K ScientificCustom synthesis services>95% (typical)mg to kg scaleOffers a wide range of indole and derivative compounds.
Custom Synthesis Chem-ImpexCustom synthesis of organic intermediates>98% (typical)g to kg scaleProvides a variety of indole-based building blocks.
Precursor Supplier Sigma-AldrichIndole-2-carboxylic acid (CAS 1477-50-5)98%1g, 5g, 25gA key starting material for the synthesis of the target compound.[1]
Precursor Supplier Thermo Fisher Scientific6-Aminoindole (CAS 5318-27-4)97%1g, 5gA potential precursor for the synthesis.[2]
Related Compound CymitQuimicaMethyl 1-Boc-6-amino-indole-2-carboxylate (CAS 1049677-82-8)Research GradeInquireBoc-protected version which can be deprotected to yield the target compound.[3]

Experimental Protocols

This section details the synthetic route to this compound and provides protocols for key biological assays to evaluate its activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a substituted aniline. Below is a representative synthetic protocol adapted from literature procedures for similar indole-2-carboxylates.

Materials:

  • 4-Amino-3-nitrotoluene

  • Oxalyl chloride

  • Methanol

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Sodium nitrite

  • Hydrochloric acid

  • Potassium iodide

  • Sodium thiosulfate

  • Diethyl ether

  • Sodium bicarbonate

  • Magnesium sulfate

  • Appropriate solvents (e.g., Dichloromethane, THF)

Procedure:

  • Step 1: Synthesis of Methyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate.

    • To a solution of 4-methyl-2-nitroaniline in a suitable solvent, add oxalyl chloride dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Add methanol to the residue and stir for 1 hour.

    • Extract the product with an organic solvent, wash with brine, dry over magnesium sulfate, and concentrate to yield the ketoester.

  • Step 2: Reductive Cyclization to form Methyl 6-methyl-1H-indole-2-carboxylate.

    • Dissolve the product from Step 1 in a suitable solvent and add a catalytic amount of palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter the catalyst and concentrate the filtrate to obtain the indole derivative.

  • Step 3: Conversion to this compound.

    • The 6-methyl group can be converted to the 6-amino group through a series of standard organic transformations, potentially involving bromination followed by amination or a Curtius/Hofmann/Lossen rearrangement of a corresponding carboxylic acid. A more direct route may involve starting with a suitably protected 4-amino-3-nitrophenyl precursor.

Note: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on laboratory-specific findings and literature precedents for analogous transformations.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the in vitro antiviral activity of a compound by measuring its ability to protect a cell monolayer from virus-induced cell death.[4][5][6][7]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., A549, MDCK, Vero E6)[4][5][6]

  • Virus stock with a known titer

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability stain (e.g., Crystal Violet, Neutral Red)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted compound to the wells.

    • Add the virus at a pre-determined multiplicity of infection (MOI).

    • Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication until significant CPE is observed in the virus control wells (typically 48-72 hours).[5]

  • Quantification of CPE:

    • Remove the medium and stain the remaining viable cells with Crystal Violet or Neutral Red solution.[5]

    • After an appropriate incubation time, wash away the excess stain and solubilize the stain from the cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.[8][9][10]

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor substrate (DS) DNA (biotinylated oligonucleotide mimicking the viral DNA end)

  • Target substrate (TS) DNA (oligonucleotide with a specific modification for detection)

  • Streptavidin-coated 96-well plates

  • This compound

  • HRP-labeled antibody against the TS DNA modification

  • TMB substrate

  • Stop solution

  • Assay buffers

Procedure:

  • Plate Preparation: Coat streptavidin-coated 96-well plates with the biotinylated DS DNA.

  • Enzyme Binding: Add recombinant HIV-1 integrase to the wells to allow binding to the DS DNA.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells and incubate.

  • Strand Transfer Reaction: Add the TS DNA to initiate the strand transfer reaction.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add the HRP-labeled antibody that specifically recognizes the integrated TS DNA.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase strand transfer activity.

NMDA Receptor Glycine Binding Assay

This assay evaluates the ability of a compound to interact with the glycine binding site on the NMDA receptor.[11]

Materials:

  • Cell line expressing the NMDA receptor of interest (e.g., HEK293 cells transfected with NMDA receptor subunits)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • This compound

  • Glycine (agonist)

  • Glutamate (co-agonist)

  • Assay buffer

  • Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

  • Cell Preparation: Seed the NMDA receptor-expressing cells into a 96-well plate and allow them to attach.

  • Dye Loading: Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of glutamate and varying concentrations of glycine.

  • Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a FLIPR.

  • Data Analysis: Determine the effect of the compound on the glycine concentration-response curve. A competitive antagonist will cause a rightward shift of the curve. Calculate the Ki or IC50 value for the compound.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound is attributed to its interaction with specific molecular targets. Below are diagrams illustrating its proposed mechanisms of action as an HIV-1 integrase inhibitor and an NMDA receptor antagonist.

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Inhibition by Indole-2-Carboxylate Viral_DNA Viral DNA PIC Pre-integration Complex (PIC) Viral_DNA->PIC binds Integrase HIV-1 Integrase Integrase->PIC binds Active_Site Integrase Active Site (with Mg2+ ions) Integration Integration PIC->Integration catalyzes Host_DNA Host Cell DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Indole_Carboxylate Methyl 6-amino- 1H-indole-2-carboxylate Indole_Carboxylate->Active_Site Binds and chelates Mg2+ ions Active_Site->Integration Blocks Strand Transfer

Caption: HIV-1 Integrase Inhibition by Indole-2-Carboxylate.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor Activation cluster_antagonism Antagonism by Indole-2-Carboxylate Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine Glycine->NMDA_Receptor Binds to Glycine Site (GluN1) Channel_Opening Ion Channel Opening NMDA_Receptor->Channel_Opening Activation Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx Neuronal_Signaling Downstream Neuronal Signaling Ca_Influx->Neuronal_Signaling Indole_Carboxylate Methyl 6-amino- 1H-indole-2-carboxylate Glycine_Site Glycine Binding Site (on GluN1 subunit) Indole_Carboxylate->Glycine_Site Competitively Binds Glycine_Site->Channel_Opening Prevents Activation

Caption: NMDA Receptor Antagonism at the Glycine Site.

References

In-Depth Technical Guide: Chemical Stability and Storage of Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 6-amino-1H-indole-2-carboxylate. Due to the limited availability of direct stability data for this specific compound, this document leverages information on closely related indole derivatives to infer its stability profile, potential degradation pathways, and appropriate handling procedures.

Chemical Profile

PropertyValue
IUPAC Name This compound
Synonyms 6-Amino-1H-indole-2-carboxylic acid methyl ester
CAS Number 101138-35-0
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Expected to be a solid, color may vary from off-white to brown depending on purity and exposure to air and light.
Solubility Expected to be soluble in organic solvents such as DMSO and methanol. Water solubility is likely to be low.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound. The following conditions are recommended based on the general instability of aminoindole derivatives.

ConditionRecommendation
Temperature Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended.
Light Protect from light. Store in an amber vial or a light-proof container. Unprotected aminoindoles are known to be sensitive to light and can undergo photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The electron-rich aminoindole ring system is susceptible to oxidation by atmospheric oxygen.
Handling Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. The primary sites of instability are the amino group, the indole ring, and the methyl ester functionality.

  • Oxidation: The 6-amino group and the electron-rich indole nucleus are prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of colored degradation products through oxidative dimerization or other complex reactions.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (6-amino-1H-indole-2-carboxylic acid) and methanol.[1][2][3] The rate of hydrolysis is expected to increase with temperature and at pH values away from neutral.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation of the molecule. Photosensitive groups like nitroaromatics and compounds with weak C-H and O-H bonds are particularly susceptible.[4]

  • Thermal Degradation: Elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_acid 6-amino-1H-indole-2-carboxylic acid + Methanol parent->hydrolysis_acid Acidic Conditions (e.g., HCl) hydrolysis_base Sodium 6-amino-1H-indole-2-carboxylate + Methanol parent->hydrolysis_base Basic Conditions (e.g., NaOH) oxidation_products Oxidized Dimers and Polymeric Products parent->oxidation_products Oxidizing Agents (e.g., H₂O₂) Light, Air photo_products Photolytic Degradants parent->photo_products UV/Visible Light

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability-Indicating Studies

To thoroughly assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on ICH guidelines and general practices for small molecules.[4][5][6]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent, such as methanol or acetonitrile.[6]

Forced Degradation Conditions

The following table outlines the recommended conditions for a forced degradation study. The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[6][7]

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution to room temperature and neutralize with an equivalent amount of base (e.g., 0.1 M to 1 M NaOH).[5][6]
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Heat at 60-80°C for a specified period. After the desired time, cool the solution to room temperature and neutralize with an equivalent amount of acid (e.g., 0.1 M to 1 M HCl).[5][6]
Oxidative Degradation Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., up to 24 hours), protected from light.[7]
Thermal Degradation Store the solid compound and the stock solution in an oven at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., up to 7 days).[6]
Photodegradation Expose the solid compound and the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][6] A control sample should be kept in the dark under the same temperature conditions.
Analytical Method for Stability Indication

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Example RP-HPLC Method Development:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for the intended purpose.

The following diagram illustrates a general workflow for conducting a forced degradation study.

G Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress analysis Analyze by Stability-Indicating RP-HPLC Method stress->analysis Control & Stressed Samples data Evaluate Data: - % Degradation - Peak Purity - Mass Balance analysis->data characterize Characterize Degradation Products (LC-MS, NMR) data->characterize If significant degradation pathway Propose Degradation Pathway characterize->pathway

Caption: General workflow for a forced degradation study.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors utilizing Methyl 6-amino-1H-indole-2-carboxylate as a key starting material. The protocols outlined below are based on established synthetic methodologies for analogous indole derivatives and provide a framework for developing novel inhibitors targeting key kinases in oncogenic signaling pathways.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of oncology. Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal template for the design of kinase inhibitors. This compound offers three points of diversification: the 6-amino group, the 2-carboxylate group, and the indole nitrogen. This allows for the synthesis of a diverse library of compounds to probe the structure-activity relationships (SAR) of various kinase targets.

This document details two primary synthetic strategies starting from this compound to generate potential kinase inhibitors:

  • Synthesis of Indole-6-carboxamide and Urea/Thiourea Derivatives: This approach utilizes the 6-amino group as a key handle for derivatization.

  • Synthesis of Indole-2-carbohydrazide and Subsequent Heterocyclic Derivatives: This strategy modifies the 2-carboxylate group to introduce diverse pharmacophores.

Synthetic Schemes and Protocols

Strategy 1: Derivatization of the 6-Amino Group

This strategy focuses on the acylation and urea/thiourea formation at the 6-position of the indole ring, a common motif in many kinase inhibitors that interacts with the hinge region of the kinase ATP-binding site.

Scheme 1: Synthesis of 6-Acylamino and 6-Ureido-1H-indole-2-carboxylate Derivatives

G start This compound acyl_chloride R-COCl, Base DCM, rt start->acyl_chloride Acylation isocyanate R-NCO DMF, rt start->isocyanate Urea Formation product_amide Methyl 6-acylamino-1H-indole-2-carboxylate acyl_chloride->product_amide product_urea Methyl 6-(3-substituted-ureido)-1H-indole-2-carboxylate isocyanate->product_urea

Caption: Synthetic routes to 6-acylamino and 6-ureido indole derivatives.

Protocol 1a: General Procedure for the Acylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add a suitable base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (R-COCl, 1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 6-acylamino-1H-indole-2-carboxylate derivative.

Protocol 1b: General Procedure for the Synthesis of Urea Derivatives from this compound

  • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).

  • Add the desired isocyanate (R-NCO, 1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-18 hours. Monitor the formation of the product by TLC.

  • After completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude Methyl 6-(3-substituted-ureido)-1H-indole-2-carboxylate.

  • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Strategy 2: Derivatization of the 2-Carboxylate Group

This strategy transforms the methyl ester at the 2-position into a carbohydrazide, which serves as a versatile intermediate for the synthesis of various five-membered heterocycles known to be effective pharmacophores in kinase inhibition.

Scheme 2: Synthesis of Indole-2-carbohydrazide and Subsequent 1,3,4-Oxadiazole Derivatives

G start This compound step1 Hydrazine Hydrate Ethanol, Reflux start->step1 intermediate1 6-Amino-1H-indole-2-carbohydrazide step1->intermediate1 step2 1. CS2, KOH 2. H+ intermediate1->step2 intermediate2 5-(6-Amino-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol step2->intermediate2 step3 R-X, Base DMF, rt intermediate2->step3 product 2-((Substituted-thio)methyl)-5-(6-amino-1H-indol-2-yl)-1,3,4-oxadiazole step3->product

Caption: Synthesis of 1,3,4-oxadiazole derivatives from this compound.

Protocol 2a: Synthesis of 6-Amino-1H-indole-2-carbohydrazide

  • To a solution of this compound (1.0 eq) in ethanol (0.1 M), add hydrazine hydrate (10.0 eq).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-Amino-1H-indole-2-carbohydrazide.

Protocol 2b: Synthesis of 5-(6-Amino-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol

  • To a stirred solution of potassium hydroxide (1.0 eq) in absolute ethanol (0.5 M), add 6-Amino-1H-indole-2-carbohydrazide (1.0 eq).

  • After 15 minutes of stirring, add carbon disulfide (1.5 eq) dropwise.

  • Continue stirring at room temperature for 16-24 hours.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 5-(6-Amino-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol.

Protocol 2c: General Procedure for the Synthesis of 2-((Substituted-thio)methyl)-5-(6-amino-1H-indol-2-yl)-1,3,4-oxadiazole Derivatives

  • To a solution of 5-(6-Amino-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol (1.0 eq) in DMF (0.2 M), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired alkyl or aryl halide (R-X, 1.1 eq).

  • Continue stirring at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for kinase inhibitors synthesized from indole-6-carboxylate precursors, demonstrating the potential of this scaffold.

Table 1: Synthesis Yields of Indole-based Intermediates and Final Compounds.

CompoundSynthetic StepYield (%)Reference
1-Methyl-1H-indole-6-carbohydrazideHydrazinolysis of ester78[1]
2-(1-Methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamideCarbothioamide formation85[1]
5-(1-Methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thioneOxadiazole formation75[1]
1-(2-Bromo-4-chlorophenyl)-2-((5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-yl)thio)ethan-1-oneAlkylation of thiol68[1]

Table 2: In Vitro Kinase Inhibitory Activity (IC50) of Synthesized Indole Derivatives.

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)Reference
4a EGFR0.082Erlotinib0.075[1]
6c VEGFR-20.091Sorafenib0.088[1]
Va EGFR0.071Erlotinib0.080[2]
Va BRAFV600E0.077Erlotinib0.060[2]

Experimental Evaluation Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the IC50 values of synthesized compounds against target kinases like EGFR and VEGFR-2.

Workflow for Kinase Inhibition Assay

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Add Inhibitor and Kinase to 384-well plate A->B C Initiate Reaction with Substrate/ATP mix B->C D Incubate at RT C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Convert ADP to ATP & Generate Signal (Kinase Detection Reagent) E->F G Read Luminescence F->G H Data Analysis (IC50 determination) G->H

Caption: General workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer containing a constant percentage of DMSO (typically ≤1%).

  • Add 1 µL of the diluted inhibitor or vehicle (for positive and negative controls) to the wells of a 384-well plate.

  • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well, except for the "no enzyme" blank wells.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP (at its Km concentration).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative Activity Screening (NCI-60 Cell Line Panel)

The National Cancer Institute (NCI) provides a service to screen compounds against a panel of 60 human cancer cell lines.

Workflow for NCI-60 Screening

G A Inoculate 60 cell lines in 96-well plates B Incubate for 24h A->B C Add Test Compound (single high dose or 5 concentrations) B->C D Incubate for 48h C->D E Fix cells with TCA D->E F Stain with Sulforhodamine B (SRB) E->F G Measure Absorbance F->G H Calculate Growth Inhibition (GI50, TGI, LC50) G->H

Caption: Workflow for the NCI-60 human tumor cell line screen.

Protocol Overview:

  • The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[4]

  • Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.[4]

  • Test compounds, solubilized in DMSO, are added at a single high concentration (10⁻⁵ M) for the initial screen, or at five 10-fold dilutions for the full screen.[4]

  • The plates are incubated for an additional 48 hours.[4]

  • The assay is terminated by fixing the cells with trichloroacetic acid (TCA).

  • The cellular protein is stained with Sulforhodamine B (SRB).

  • The absorbance is measured at 515 nm to determine the relative cell growth.

  • Data is analyzed to determine the concentration for 50% growth inhibition (GI₅₀), total growth inhibition (TGI), and 50% lethal concentration (LC₅₀).

Signaling Pathway Visualization

The synthesized kinase inhibitors are designed to target key nodes in oncogenic signaling pathways. The diagram below illustrates the simplified EGFR and VEGFR-2 signaling cascades, which are critical for tumor cell proliferation and angiogenesis.

EGFR and VEGFR-2 Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Angiogenesis Indole_Inhibitor Indole-based Kinase Inhibitor Indole_Inhibitor->EGFR Inhibition Indole_Inhibitor->VEGFR2 Inhibition

Caption: Simplified EGFR and VEGFR-2 signaling pathways and points of inhibition.

Conclusion

This compound is a versatile starting material for the synthesis of novel kinase inhibitors. The protocols provided herein offer robust methods for the preparation of diverse indole derivatives and their subsequent evaluation as potential anticancer agents. The quantitative data from analogous compounds demonstrate the high potential of this scaffold to yield potent inhibitors of clinically relevant kinases. Further exploration of the chemical space around this core structure is warranted to develop next-generation targeted therapies.

References

Application Notes: Methyl 6-amino-1H-indole-2-carboxylate in the Synthesis of Novel Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] In the field of virology, indole derivatives have emerged as potent inhibitors of various viral life cycle stages, leading to the development of drugs like Arbidol and Delavirdine.[3] Methyl 6-amino-1H-indole-2-carboxylate is a versatile starting material, offering three key reactive sites for chemical modification: the indole nitrogen (N1), the C2-ester, and the C6-amino group. This strategic positioning allows for the systematic synthesis of compound libraries to explore structure-activity relationships (SAR) and develop novel antiviral agents against a broad spectrum of viruses, including influenza, HIV, and coronaviruses.[4][5][6]

Application 1: Synthesis of Indole-2-Carboxylate Derivatives

The functional groups on the this compound scaffold allow for straightforward chemical modifications to generate diverse derivatives. A typical synthetic workflow involves the protection or alkylation of the indole nitrogen, followed by modification of the 6-amino group and/or hydrolysis and amidation of the C2-ester.

G cluster_workflow General Synthetic Workflow A Methyl 6-amino-1H- indole-2-carboxylate B N1-Alkylation / Protection A->B Base (e.g., K2CO3) Alkyl Halide C Modification of C6-Amino Group (e.g., Acylation, Buchwald-Hartwig) B->C Acyl Chloride or Pd-catalyzed coupling D Modification of C2-Ester (e.g., Saponification, Amidation) C->D 1. LiOH or NaOH 2. Amine, Coupling Agent E Final Antiviral Compound Library D->E

Caption: General workflow for the synthesis of antiviral indole derivatives.

Experimental Protocol 1: Synthesis of Methyl 6-acetamido-1H-indole-2-carboxylate

This protocol describes the acetylation of the 6-amino group, a common modification in SAR studies.[7]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir at room temperature.

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application 2: Broad-Spectrum Antiviral Activity Screening

Derivatives synthesized from this compound can be screened against a panel of viruses to identify lead compounds and determine their spectrum of activity. A standard method for this is the cytopathic effect (CPE) inhibition assay.[8]

G cluster_screening Antiviral Screening Workflow (CPE Assay) A Plate Host Cells (e.g., MDCK, Vero) B Add Serial Dilutions of Test Compounds A->B C Infect Cells with Virus (e.g., Influenza, HSV-1) B->C D Incubate for 48-72h C->D E Assess Cell Viability (MTT or Crystal Violet Stain) D->E F Data Analysis E->F G Determine IC50, CC50, SI F->G

Caption: Workflow for in vitro antiviral activity and cytotoxicity screening.

Experimental Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This protocol is adapted from studies on broad-spectrum antiviral screening of indole-2-carboxylate derivatives.[8]

  • Cell Seeding: Seed host cells (e.g., MDCK for influenza, Vero for HSV-1) into 96-well plates at an appropriate density and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the synthesized indole derivatives in cell culture medium.

  • Treatment and Infection: Remove the old medium from the cells. Add the diluted compounds to the wells, followed by the addition of a viral suspension at a predetermined multiplicity of infection (MOI). Include wells for cell control (no virus, no compound), virus control (virus, no compound), and a positive control drug (e.g., Oseltamivir for influenza).

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show 90-100% CPE.

  • Quantification of Cell Viability: Add MTT solution to each well and incubate for 4 hours. Remove the MTT solution and add DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) using regression analysis. The Selectivity Index (SI), an indicator of the compound's therapeutic window, is calculated as the ratio of CC₅₀ to IC₅₀.

Quantitative Data and Structure-Activity Relationships (SAR)

Systematic modification of the this compound core has yielded compounds with potent activity against various viruses.

Table 1: Antiviral Activity of Indole-2-Carboxylate Derivatives against RNA Viruses. [8] (Data is representative of derivatives with modifications at various positions of the indole ring)

CompoundVirusIC₅₀ (μmol/L)CC₅₀ (μmol/L)SI (CC₅₀/IC₅₀)
14f Influenza A (A/FM/1/47)7.53>100>12.1
8f Coxsackie B3 (Cox B3)2.925017.1
OseltamivirInfluenza A (A/FM/1/47)0.04>100>2500
RibavirinCoxsackie B3 (Cox B3)20.48>100>4.88

Table 2: Activity of Indole Carboxylate Derivatives against other Viral Targets.

CompoundVirus/TargetAssayEC₅₀ / IC₅₀ (μM)Reference
Compound 1 SARS-CoV-2Antiviral (VeroE6)2.8[6]
Compound 1 SARS-CoV-2 3CLproEnzyme Inhibition0.25[6]
20a HIV-1 IntegraseEnzyme Inhibition0.13[5]
17a HIV-1 IntegraseEnzyme Inhibition3.11[9]
Key Structure-Activity Relationship (SAR) Insights

Studies have revealed key structural features that influence antiviral activity:

  • C6-Position: The nature of the substituent at the 6-amino position is critical. Acetylation of the amino group has been shown to be unfavorable for activity against RNA viruses like influenza and Cox B3.[7][8]

  • N1-Position: Substitution on the indole nitrogen can significantly impact activity, often by influencing interactions with the biological target.

  • C3-Position: The introduction of long-chain substituents at the C3 position can improve interactions with hydrophobic pockets in viral enzymes, such as HIV-1 integrase.[5]

  • C4-Position: An alkyloxy group at the C4-position was found not to be crucial for broad-spectrum antiviral activity.[7]

G cluster_sar Structure-Activity Relationship Summary cluster_nodes Structure-Activity Relationship Summary Indole Indole N1 N1-Alkylation: Can modulate activity C3 C3-Substitution: Improves binding to hydrophobic pockets C6 C6-Amino Group: Acetylation decreases activity vs. RNA viruses

Caption: Key SAR insights for the indole-2-carboxylate scaffold.

Viral Targets and Mechanisms of Action

Indole-based compounds can interfere with multiple stages of the viral life cycle. The specific mechanism of action is highly dependent on the substitution pattern around the indole core.

  • Viral Entry/Fusion Inhibitors: Some indole derivatives, like Arbidol, are known to inhibit the fusion of the viral envelope with the host cell membrane, preventing viral entry.[3]

  • Viral Enzyme Inhibitors: Many indole derivatives function by inhibiting key viral enzymes.

    • Protease Inhibitors: Indole carboxylates have been developed as potent inhibitors of the SARS-CoV-2 main protease (3CLpro), which is essential for processing viral polyproteins.[6]

    • Integrase Inhibitors: Indole-2-carboxylic acids have been identified as a promising scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs), which block the integration of the viral genome into the host DNA.[5]

    • Polymerase Inhibitors: Other derivatives target the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[10]

G cluster_lifecycle Viral Life Cycle & Indole Inhibitor Targets cluster_inhibitors Inhibitor Class A 1. Entry & Uncoating B 2. Viral Genome Replication A->B C 3. Integration (Retroviruses) B->C D 4. Protein Synthesis & Processing B->D C->D E 5. Assembly & Release D->E I1 Entry/Fusion Inhibitors I1->A I2 Polymerase (RdRp) Inhibitors I2->B I3 Integrase (INSTIs) Inhibitors I3->C I4 Protease (e.g., 3CLpro) Inhibitors I4->D

Caption: Inhibition points of indole derivatives in the viral life cycle.

References

Application Notes and Protocols for Amide Coupling of Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-substituted 6-amino-1H-indole-2-carboxamides starting from Methyl 6-amino-1H-indole-2-carboxylate. The procedures outlined below begin with the necessary hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by three distinct and widely used amide coupling methodologies.

Part 1: Hydrolysis of this compound

A critical initial step for most common amide coupling reactions is the conversion of the methyl ester to the free carboxylic acid. This is typically achieved through alkaline hydrolysis.

Experimental Protocol: Alkaline Hydrolysis
  • Dissolution: Dissolve this compound (1.0 eq.) in a mixture of methanol (or ethanol) and water.

  • Addition of Base: Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq.) in water to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully acidify the mixture with a dilute aqueous solution of hydrochloric acid (HCl) (e.g., 1 M HCl) until the pH is acidic (pH 3-4).

    • The resulting precipitate, 6-amino-1H-indole-2-carboxylic acid, is collected by filtration.

    • Wash the solid with cold water and dry under vacuum to yield the desired carboxylic acid, which can be used in the subsequent coupling steps without further purification.

Part 2: Amide Coupling Protocols

The following section details three robust protocols for the coupling of 6-amino-1H-indole-2-carboxylic acid with a desired amine. The choice of coupling reagent can be influenced by the specific substrates, desired reaction conditions, and cost.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often leads to high yields and short reaction times with low epimerization.[1]

Quantitative Data for HATU Coupling

ParameterValue
Carboxylic Acid1.0 eq.
Amine1.0 - 1.2 eq.
HATU1.0 - 1.2 eq.[1]
Base (DIPEA)2.0 - 3.0 eq.[1]
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time1 - 4 hours[1]
Typical Yield70 - 95%

Experimental Protocol

  • Activation: In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-amino-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) and stir for 5-10 minutes at room temperature.[1] To this mixture, add HATU (1.0-1.2 eq.) and continue stirring for another 10-15 minutes.[1]

  • Coupling: Add the desired amine (1.0-1.1 eq.) to the activated carboxylic acid solution.[1]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. HOBt acts as an additive to suppress racemization and improve efficiency.[2][3]

Quantitative Data for EDC/HOBt Coupling

ParameterValue
Carboxylic Acid1.0 eq.
Amine1.0 - 1.2 eq.
EDC·HCl1.2 - 1.5 eq.[2]
HOBt1.0 - 1.2 eq. (or catalytic 0.1 eq.)[3][4]
Base (DIPEA or Et3N)1.2 - 3.0 eq.[2][4]
SolventDMF or CH2Cl2
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Typical Yield60 - 85%

Experimental Protocol

  • Reaction Setup: To a solution of 6-amino-1H-indole-2-carboxylic acid (1.0 eq.) in either DMF or Dichloromethane (CH2Cl2) at 0 °C, add the amine (1.0 eq.), HOBt (1.0 eq.), and DIPEA or Triethylamine (Et3N) (1.2 eq.).[4]

  • Addition of EDC: Add EDC·HCl (1.2 eq.) portion-wise to the mixture over 10 minutes.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[4]

  • Work-up: Dilute the reaction mixture with the solvent used and wash sequentially with water and brine. If an excess of the starting acid or amine is used, wash with a mild base (e.g., saturated NaHCO3 solution) or a mild acid (e.g., 10% citric acid solution) respectively.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Protocol 3: BOP-Mediated Amide Coupling

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is another powerful coupling reagent. A notable consideration is that this reaction generates hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen, so appropriate safety precautions must be taken.[5][6]

Quantitative Data for BOP Coupling

ParameterValue
Carboxylic Acid1.0 eq.
Amine1.2 eq.
BOP Reagent1.2 eq.
Base (DIPEA or Et3N)1.5 eq.
SolventDMF
Temperature0 °C to Room Temperature
Reaction Time1 - 3 hours
Typical Yield75 - 90%

Experimental Protocol

  • Reaction Setup: To a solution of 6-amino-1H-indole-2-carboxylic acid (1.0 eq.), the desired amine (1.2 eq.), and DIPEA or Et3N (1.5 eq.) in DMF at 0 °C, add the BOP reagent (1.2 eq.).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.

Visualizations

G cluster_start Starting Material cluster_hydrolysis Step 1: Hydrolysis cluster_intermediate Intermediate cluster_coupling Step 2: Amide Coupling cluster_product Final Product start Methyl 6-amino-1H- indole-2-carboxylate hydrolysis Alkaline Hydrolysis (NaOH or KOH) start->hydrolysis intermediate 6-amino-1H-indole- 2-carboxylic acid hydrolysis->intermediate coupling Amide Coupling (e.g., HATU, EDC/HOBt, BOP) + Amine (R-NH2) intermediate->coupling product N-substituted 6-amino-1H- indole-2-carboxamide coupling->product

Caption: Overall experimental workflow.

G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step acid Carboxylic Acid (R-COOH) activated_ester Activated Intermediate (e.g., O-acylisourea) acid->activated_ester + Coupling Reagent amine Amine (R'-NH2) amide Amide Product (R-CO-NHR') reagent Coupling Reagent (e.g., HATU, EDC) activated_ester->amide + Amine byproduct Byproduct (e.g., Urea derivative) activated_ester->byproduct forms

Caption: General amide coupling mechanism.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving Methyl 6-amino-1H-indole-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in biologically active compounds. The following sections detail common cross-coupling strategies for the functionalization of this molecule, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Stille coupling.

Introduction to Palladium-Catalyzed Cross-Coupling on Indole Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1] The indole nucleus is a privileged structure in drug discovery, and palladium-catalyzed methods offer efficient and modular strategies for its elaboration.[3][4]

This compound possesses multiple reactive sites amenable to cross-coupling: the N-H of the indole ring, the amino group at the 6-position, and the aromatic core, which can be halogenated for subsequent C-C bond formation. The selection of appropriate catalytic systems and reaction conditions is crucial for achieving the desired regioselectivity and high yields.

Application Note 1: N-Arylation of the 6-Amino Group via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[1][2][5] This reaction is particularly valuable for synthesizing N-aryl derivatives of this compound, which are common motifs in pharmacologically active compounds.

The choice of palladium precursor, phosphine ligand, and base is critical for a successful transformation. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5]

General Reaction Scheme:

Figure 1: General workflow for Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of Aminoindoles

While specific data for this compound is not extensively reported, the following table summarizes typical conditions and yields for the N-arylation of related aminoheterocycles, which can serve as a starting point for optimization.

Aryl Halide (Ar-X)AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromideAniline derivativePd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄Toluene100-11012-2475-95
Aryl ChlorideAniline derivativePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane10012-2470-90
Heteroaryl BromidePrimary AminePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃Toluene1001865-88

Table 1: Representative conditions for Buchwald-Hartwig amination of amino-containing heterocycles.

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application Note 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[6] To apply this reaction to this compound, the indole core must first be halogenated, typically at the 3-, 4-, 5-, or 7-position. The amino group at the 6-position may require protection (e.g., as an acetyl or Boc derivative) to prevent side reactions, although some protocols may tolerate the free amine.[7]

General Reaction Scheme:

Suzuki_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_product Product HalogenatedIndole Halogenated this compound Plus Plus HalogenatedIndole->Plus + BoronicAcid Aryl/Vinyl Boronic Acid (R-B(OH)₂) Arrow PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) CoupledProduct C-C Coupled Product Plus->BoronicAcid Arrow->CoupledProduct

Figure 2: General workflow for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling of Halogenated Indoles

The following table provides representative conditions for the Suzuki coupling of halogenated indole derivatives. These can be adapted for halogenated this compound.

Indole SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-Iodoindole-2-carbonitrilePhenylboronic acidPd(PPh₃)₄ (10)-NaHCO₃Toluene/EtOH13085-93
5-Bromoindole4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10080-95
7-ChloroindoleThiophene-2-boronic acidPdCl₂(dppf) (5)-Cs₂CO₃DMF12075-90

Table 2: Representative conditions for Suzuki-Miyaura coupling on halogenated indoles.[8][9]

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a round-bottom flask or microwave vial, add the halogenated this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-10 mol%).

  • Solvent and Degassing: Add the solvent system (e.g., a mixture of dioxane and water or DMF). Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the specified temperature (80-130 °C), either conventionally or using a microwave reactor, until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.

Application Note 3: C-C Bond Formation via Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[10][11] For application to this compound, a halogenated derivative is required as the starting material. The reaction is particularly useful for introducing vinyl groups onto the indole scaffold.

General Reaction Scheme:

Heck_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_product Product HalogenatedIndole Halogenated this compound Plus Plus HalogenatedIndole->Plus + Alkene Alkene Arrow PdCatalyst Pd Catalyst (e.g., Pd(OAc)₂) Base Base (e.g., Et₃N) Solvent Solvent (e.g., DMF) CoupledProduct Alkenylated Indole Plus->Alkene Arrow->CoupledProduct

Figure 3: General workflow for the Heck reaction.

Quantitative Data for Heck Reaction of Halogenated Indoles

The following table provides representative conditions for the Heck reaction of halogenated indole derivatives.

Indole SubstrateAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-Iodoindole-2-carbonitrileStyrenePd(OAc)₂ (4)-KOAcDMF8081-92
5-BromoindoleMethyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NAcetonitrile10070-85
4-Iodoindolen-Butyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAcDMF12075-90

Table 3: Representative conditions for the Heck reaction on halogenated indoles.[8]

Detailed Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine the halogenated this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the base (e.g., Et₃N or KOAc, 2.0-3.0 equiv.), and a phase-transfer catalyst if needed (e.g., TBAC).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂, 2-5 mol%) and a phosphine ligand if required.

  • Solvent and Degassing: Add a polar aprotic solvent such as DMF or acetonitrile. Seal the vessel and degas the mixture.

  • Reaction: Heat the reaction to the desired temperature (80-140 °C) with stirring for the required time.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

Application Note 4: Sonogashira and Stille Couplings

Sonogashira and Stille couplings provide powerful methods for the introduction of alkynyl and a variety of organic groups, respectively, onto the indole scaffold.[12][13][14][15] Similar to the Suzuki and Heck reactions, these couplings typically require a halogenated or stannylated indole precursor.

General Reaction Schemes:

Couplings cluster_sonogashira Sonogashira Coupling cluster_stille Stille Coupling Halo-Indole_S Halo-Indole Product_S Alkynyl-Indole Halo-Indole_S->Product_S + Alkyne [Pd/Cu cat, Base] Alkyne Terminal Alkyne Halo-Indole_St Halo-Indole Product_St Substituted Indole Halo-Indole_St->Product_St + Organostannane [Pd cat] Organostannane Organostannane

Figure 4: General schemes for Sonogashira and Stille couplings.

Quantitative Data for Sonogashira and Stille Couplings of Halogenated Indoles
Coupling TypeIndole SubstrateCoupling PartnerPd Catalyst (mol%)Co-catalyst/LigandBase/AdditiveSolventTemp (°C)Yield (%)
Sonogashira3-Iodoindole-2-carbonitrilePhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (10 mol%)Et₃NDMF8080-95
Sonogashira5-BromoindoleEthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10 mol%)DIPATHF6075-90
Stille3-Iodoindole-2-carbonitrileTributyl(phenyl)stannanePd(PPh₃)₄ (10)--Toluene11070-85
Stille5-BromoindoleTributyl(vinyl)stannanePdCl₂(PPh₃)₂ (5)-LiClDMF10065-80

Table 4: Representative conditions for Sonogashira and Stille couplings on halogenated indoles.[8]

Detailed Experimental Protocols

General Procedure for Sonogashira Coupling:

  • To a degassed solution of the halogenated indole (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., DMF or THF), add the base (e.g., Et₃N or DIPA, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-10 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Stir the reaction at room temperature or with heating until completion.

  • Perform an aqueous work-up and purify by column chromatography.

General Procedure for Stille Coupling:

  • In an inert atmosphere, dissolve the halogenated indole (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.) in an anhydrous solvent (e.g., toluene or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

  • Heat the reaction mixture to the required temperature (80-110 °C) until the starting material is consumed.

  • After cooling, the reaction mixture can be treated with a fluoride solution to remove tin byproducts before aqueous work-up and purification by chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the functionalization of this compound. The choice of reaction type—Buchwald-Hartwig, Suzuki, Heck, Sonogashira, or Stille—depends on the desired final product. Careful selection of the catalyst, ligand, base, and reaction conditions is essential for achieving high yields and selectivity. The protocols and data presented here provide a solid foundation for researchers to develop novel indole-based compounds for a wide range of applications in drug discovery and materials science. Further optimization may be required for specific substrate combinations.

References

Application Notes and Protocols: Derivatization of the 6-Amino Group of Methyl 1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 6-amino group of Methyl 1H-indole-2-carboxylate. This scaffold is a valuable starting material in medicinal chemistry, and derivatization of the 6-amino position allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail procedures for acylation, sulfonylation, alkylation, and arylation of the 6-amino functionality, complete with representative quantitative data and experimental workflows.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. The 6-aminoindole-2-carboxylate core offers three key points for chemical modification: the indole nitrogen, the carboxylate at the 2-position, and the amino group at the 6-position. Derivatization of the 6-amino group is a particularly attractive strategy for modulating the electronic and steric properties of the molecule, which can significantly impact its interaction with biological targets. These protocols provide a foundation for the synthesis of diverse libraries of 6-substituted indole derivatives for screening in drug discovery programs.

Derivatization Strategies: An Overview

The primary amino group at the 6-position of Methyl 1H-indole-2-carboxylate is a versatile handle for a variety of chemical transformations. The following protocols focus on four common and robust derivatization reactions:

  • Acylation: Formation of an amide bond by reaction with an acylating agent (e.g., acyl chloride or anhydride).

  • Sulfonylation: Formation of a sulfonamide bond by reaction with a sulfonyl chloride.

  • Alkylation: Formation of a secondary or tertiary amine through reaction with an alkyl halide.

  • Arylation: Formation of a diarylamine via cross-coupling reactions with an aryl halide.

Each of these transformations introduces distinct functionalities that can alter the physicochemical properties of the parent molecule, including its lipophilicity, hydrogen bonding capacity, and overall conformation.

Experimental Protocols and Data

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system.

  • Purification of the final products is typically achieved by column chromatography on silica gel.

  • The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Acylation of the 6-Amino Group

This protocol describes the formation of an amide linkage at the 6-position.

Experimental Protocol:

  • To a solution of Methyl 1H-indole-2-carboxylate-6-amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a base (e.g., triethylamine or pyridine, 1.2 eq).

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • The acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours) until completion as monitored by TLC.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with water, dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-acylated derivative.

Table 1: Representative Data for Acylation Reactions

EntryAcylating AgentSolventBaseTime (h)Yield (%)
1Acetyl chlorideDCMEt₃N292
2Benzoyl chlorideDMFPyridine488
3Propionic anhydrideDCMEt₃N385

acylation_workflow start Start dissolve Dissolve Methyl 1H-indole-2-carboxylate-6-amine and base in solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acylating Agent cool->add_acyl react Stir at Room Temperature add_acyl->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify end N-Acylated Product purify->end

Caption: General workflow for the sulfonylation of the 6-amino group.

Alkylation of the 6-Amino Group

This protocol describes the N-alkylation of the 6-aminoindole.

Experimental Protocol:

  • To a suspension of a base (e.g., sodium hydride or potassium carbonate, 2.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile) is added Methyl 1H-indole-2-carboxylate-6-amine (1.0 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • The alkylating agent (e.g., methyl iodide or benzyl bromide, 1.5 eq) is added, and the reaction is stirred at an appropriate temperature (room temperature to 60 °C) for 4-24 hours.

  • After completion, the reaction is carefully quenched with water.

  • The product is extracted with an organic solvent.

  • The organic layer is washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Table 3: Representative Data for Alkylation Reactions

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl iodideNaHDMFRT475
2Benzyl bromideK₂CO₃ACN601268
3Ethyl bromoacetateK₂CO₃DMF50872

Workflow for Alkylation:

alkylation_workflow start Start mix_base Suspend Base in Solvent start->mix_base add_amine Add 6-aminoindole derivative mix_base->add_amine stir1 Stir at RT add_amine->stir1 add_alkyl Add Alkylating Agent stir1->add_alkyl react Stir at appropriate temperature add_alkyl->react quench Quench with Water react->quench extract Extraction quench->extract purify Column Chromatography extract->purify end N-Alkylated Product purify->end

Caption: General workflow for the alkylation of the 6-amino group.

Arylation of the 6-Amino Group (Buchwald-Hartwig Amination)

This protocol details the palladium-catalyzed N-arylation of the 6-aminoindole.

Experimental Protocol:

  • To an oven-dried reaction vessel is added Methyl 1H-indole-2-carboxylate-6-amine (1.0 eq), the aryl halide (e.g., bromobenzene or 4-chloroanisole, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., cesium carbonate or sodium tert-butoxide, 2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with an organic solvent.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Table 4: Representative Data for Arylation Reactions

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃XantphosCs₂CO₃Toluene1101678
24-ChloroanisolePd₂(dba)₃BINAPNaOtBuDioxane1002065
32-BromopyridinePd₂(dba)₃XantphosCs₂CO₃Toluene1101870

Workflow for Arylation:

arylation_workflow start Start add_reagents Add 6-aminoindole, Aryl Halide, Catalyst, Ligand, and Base to vessel start->add_reagents inert_atm Establish Inert Atmosphere add_reagents->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat Heat Reaction Mixture add_solvent->heat cool Cool to Room Temperature heat->cool filter Filter through Celite cool->filter purify Column Chromatography filter->purify end N-Arylated Product purify->end

Caption: General workflow for the arylation of the 6-amino group.

Conclusion

The protocols described herein provide a robust starting point for the derivatization of the 6-amino group of Methyl 1H-indole-2-carboxylate. These methods allow for the introduction of a wide variety of functional groups, enabling the synthesis of diverse chemical libraries for biological screening. The representative data and workflows offer a clear guide for researchers to adapt and optimize these reactions for their specific needs in the pursuit of novel bioactive molecules. Further exploration of different reagents and reaction conditions can lead to an even broader range of derivatives with unique properties.

Application Notes: Utilizing Methyl 6-amino-1H-indole-2-carboxylate in Fragment-Based Drug Design for Mcl-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery. This approach identifies low-molecular-weight fragments that bind weakly to a biological target, which are then optimized into potent lead compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently found in fragment libraries. Methyl 6-amino-1H-indole-2-carboxylate is a versatile fragment that can serve as a starting point for the development of inhibitors for various therapeutic targets, including the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for many cancer cells, making it an attractive target for therapeutic intervention.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the fragment-based discovery of Mcl-1 inhibitors.

Synthesis Protocol: this compound

The synthesis of this compound can be readily achieved from its corresponding nitro precursor, Methyl 6-nitro-1H-indole-2-carboxylate, via catalytic hydrogenation.

Reaction Scheme:

Materials:

  • Methyl 6-nitro-1H-indole-2-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 6-nitro-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Fragment Screening and Hit Validation Workflow

The following workflow outlines the process of identifying and validating the binding of this compound to the Mcl-1 protein.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_elaboration Lead Generation TSA Thermal Shift Assay (TSA) Hit Validated Hit TSA->Hit Identifies binding SPR Surface Plasmon Resonance (SPR) Elaboration Fragment Elaboration (Growing/Linking) SPR->Elaboration ITC Isothermal Titration Calorimetry (ITC) ITC->Elaboration Fragment Methyl 6-amino-1H- indole-2-carboxylate Fragment->TSA Target Mcl-1 Protein Target->TSA Hit->SPR Confirms binding & kinetics Hit->ITC Thermodynamic characterization

Caption: A typical workflow for fragment-based drug design, from primary screening to lead generation.

Experimental Protocols

Primary Screening: Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method for primary screening of fragment libraries to identify compounds that bind to the target protein by measuring changes in its thermal stability.[4][5]

Protocol:

  • Protein Preparation: Prepare a solution of purified Mcl-1 protein at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a stock solution of this compound at 100 mM in DMSO. Create a working solution by diluting the stock solution in the assay buffer to a final concentration of 200 µM (with a final DMSO concentration of 0.2%).

  • Assay Setup: In a 96-well PCR plate, mix 10 µL of the Mcl-1 protein solution with 10 µL of the fragment solution. Include a control with buffer and DMSO instead of the fragment.

  • Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each well.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded. A positive shift in Tₘ in the presence of the fragment indicates binding and stabilization of the protein.

Illustrative Data:

CompoundTargetTₘ (°C)ΔTₘ (°C)Result
DMSO ControlMcl-152.3--
This compound Mcl-1 54.8 +2.5 Hit
Negative Control FragmentMcl-152.4+0.1No Hit
Hit Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between a ligand and an analyte in real-time.[6][7]

Protocol:

  • Chip Preparation: Immobilize purified Mcl-1 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared without the protein to subtract non-specific binding.

  • Fragment Injection: Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+ buffer) at concentrations ranging from 1 µM to 100 µM.

  • Binding Measurement: Inject the fragment solutions over the sensor chip surface at a constant flow rate. Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Illustrative Data:

FragmentTargetkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (µM)
This compound Mcl-1 1.5 x 10³ 0.12 80
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol:

  • Sample Preparation: Prepare a solution of Mcl-1 protein (e.g., 20 µM) in the sample cell and a solution of this compound (e.g., 200 µM) in the injection syringe, both in the same buffer (e.g., 50 mM Phosphate buffer pH 7.4, 150 mM NaCl).

  • Titration: Perform a series of injections of the fragment solution into the protein solution at a constant temperature.

  • Data Acquisition: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of fragment to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.

Illustrative Data:

FragmentTargetKₑ (µM)nΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
This compound Mcl-1 75 1.1 -8.5 2.8 -5.7

Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 is a pro-survival member of the Bcl-2 family of proteins. It sequesters pro-apoptotic proteins like Bak and Bim, thereby preventing the activation of the intrinsic apoptotic pathway. Inhibition of Mcl-1 releases these pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[8][9][10]

Mcl1_Pathway cluster_survival Pro-Survival cluster_apoptotic Pro-Apoptotic Mcl1 Mcl-1 Bak Bak Mcl1->Bak sequesters Bim Bim Mcl1->Bim sequesters CytochromeC Cytochrome c release Bak->CytochromeC induces Bim->Bak activates Mcl1_Inhibitor Methyl 6-amino-1H- indole-2-carboxylate (and derivatives) Mcl1_Inhibitor->Mcl1 inhibits Apoptosis Apoptosis Caspases Caspase Activation CytochromeC->Caspases activates Caspases->Apoptosis executes

References

Application Notes and Protocols: Solid-Phase Synthesis Applications of Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-1H-indole-2-carboxylate is a versatile bifunctional building block ideally suited for solid-phase organic synthesis (SPOS), a cornerstone of modern combinatorial chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds, including a variety of kinase inhibitors. The presence of a reactive amino group at the C-6 position and a carboxylate ester at the C-2 position allows for orthogonal derivatization, enabling the generation of diverse molecular libraries. This document provides detailed application notes and experimental protocols for the utilization of this compound in the solid-phase synthesis of substituted indole derivatives, with a focus on the generation of potential kinase inhibitor scaffolds.

Key Applications

The unique structure of this compound allows for its application in several areas of solid-phase synthesis, primarily leveraging the reactivity of the 6-amino group for diversification after immobilization on a solid support.

  • Combinatorial Library Synthesis: The indole core serves as a rigid scaffold upon which a variety of substituents can be introduced at the 6-amino position. This is highly valuable for the rapid generation of libraries of related compounds for high-throughput screening.

  • Synthesis of Substituted Indole-2-Carboxamides: Following on-resin diversification of the 6-amino group, the methyl ester at the C-2 position can be converted to a carboxamide, a common functional group in many bioactive molecules.

  • Development of Kinase Inhibitor Scaffolds: The indole scaffold is a well-established hinge-binding motif in many kinase inhibitors. By functionalizing the 6-amino group, it is possible to explore the solvent-exposed regions of the ATP-binding pocket of various kinases, leading to the discovery of potent and selective inhibitors.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in solid-phase synthesis.

Protocol 1: Immobilization of this compound on a Solid Support

This protocol describes the attachment of the indole building block to a solid support via the indole nitrogen, leaving the 6-amino group free for subsequent diversification. A trityl-based resin is suitable for this purpose, allowing for mild cleavage conditions that preserve the final products.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (0.46 g, 2.4 mmol) in anhydrous DCM (15 mL).

    • Add DIPEA (0.84 mL, 4.8 mmol) to the solution of the indole.

    • Drain the DCM from the swollen resin and add the solution of the indole and DIPEA.

    • Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Quantitative Data:

The loading of the resin can be determined by a gravimetric method or by cleaving a small sample of the resin and quantifying the released product by UV-Vis spectroscopy or HPLC.

ParameterValue
Resin Type2-Chlorotrityl chloride
Initial Resin Loading1.2 mmol/g
Building BlockThis compound
Final Resin Loading ~0.9 mmol/g
Loading Efficiency ~75%
Protocol 2: On-Resin Diversification via Sulfonylation of the 6-Amino Group

This protocol details the derivatization of the resin-bound indole at the 6-amino position with a sulfonyl chloride, a common reaction in the synthesis of kinase inhibitors.

Materials:

  • Resin-bound this compound (from Protocol 1)

  • Aryl sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine

  • DCM, anhydrous

  • DMF

Procedure:

  • Resin Swelling: Swell the resin-bound indole (0.5 g, ~0.45 mmol) in anhydrous DCM (5 mL) for 30 minutes.

  • Sulfonylation Reaction:

    • Drain the DCM.

    • Add a solution of the aryl sulfonyl chloride (1.35 mmol, 3 equivalents) in anhydrous DCM (5 mL).

    • Add pyridine (0.22 mL, 2.7 mmol, 6 equivalents).

    • Agitate the mixture at room temperature for 12 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry a small sample of the resin for reaction monitoring (e.g., by FT-IR to observe the appearance of sulfonyl group peaks).

Quantitative Data:

The completion of the reaction can be monitored by a Kaiser test (ninhydrin test), which will be negative upon successful sulfonylation of the primary amine.

ParameterValue
ReactionSulfonylation
ReagentBenzenesulfonyl chloride
Reaction Completion (by Kaiser Test) >99%
Protocol 3: Cleavage from the Resin

This protocol describes the cleavage of the final product from the solid support using a mild acidic solution.

Materials:

  • Resin-bound final product (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DCM (5 mL) for 10 minutes.

  • Cleavage:

    • Drain the DCM.

    • Add a solution of 1% TFA in DCM (10 mL).

    • Agitate for 2 minutes.

    • Drain the cleavage solution into a collection flask containing a small amount of pyridine to neutralize the TFA.

    • Repeat the cleavage step two more times.

  • Work-up: Combine the cleavage solutions, evaporate the solvent under reduced pressure, and purify the crude product by flash chromatography or preparative HPLC.

Quantitative Data:

The yield and purity of the final product are determined after purification.

ParameterValue
Cleavage Cocktail1% TFA in DCM
Overall Yield (from starting resin) 65-85% (representative)
Purity (by HPLC) >95% (representative)

Visualizations

Experimental Workflow

experimental_workflow start Start: Methyl 6-amino-1H- indole-2-carboxylate immobilization Immobilization (DIPEA, DCM) start->immobilization resin 2-Chlorotrityl Chloride Resin resin->immobilization resin_bound_indole Resin-Bound Indole immobilization->resin_bound_indole diversification Diversification (e.g., Sulfonylation) resin_bound_indole->diversification resin_bound_product Resin-Bound Final Product diversification->resin_bound_product cleavage Cleavage (TFA/DCM) resin_bound_product->cleavage product Final Product: Substituted Indole cleavage->product

Caption: Solid-phase synthesis workflow for substituted indoles.

Potential Diversification Pathways

diversification_pathways cluster_reactions Diversification Reactions at 6-Amino Group start Resin-Bound This compound sulfonylation Sulfonylation (R-SO2Cl, Pyridine) start->sulfonylation acylation Acylation (R-COCl or R-COOH/Coupling agent) start->acylation reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) start->reductive_amination urea_formation Urea Formation (R-NCO) start->urea_formation product_sulfonamide product_sulfonamide sulfonylation->product_sulfonamide Sulfonamide product_amide product_amide acylation->product_amide Amide product_amine product_amine reductive_amination->product_amine Secondary Amine product_urea product_urea urea_formation->product_urea Urea

Caption: Diversification of the 6-amino group on the solid support.

Logical Relationship for Kinase Inhibitor Design

kinase_inhibitor_design scaffold Indole-2-carboxylate Scaffold hinge Kinase Hinge Region (ATP Binding Site) scaffold->hinge H-Bonding Interaction diversification Diversification at C-6 (e.g., Sulfonamides, Ureas) scaffold->diversification binding Improved Binding Affinity and Selectivity hinge->binding solvent_front Solvent-Exposed Region diversification->solvent_front Interaction solvent_front->binding

Caption: Rationale for kinase inhibitor design using the indole scaffold.

Conclusion

This compound is a highly valuable and adaptable building block for solid-phase synthesis. The protocols and strategies outlined in this document provide a foundation for researchers to generate diverse libraries of indole derivatives for various applications, particularly in the pursuit of novel kinase inhibitors. The ability to perform orthogonal chemistry on a solid support streamlines the drug discovery process, enabling the rapid exploration of chemical space around this privileged heterocyclic core.

Application Notes and Protocols for the Scale-up Synthesis of Bioactive Indole-2-Carboxamides from Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the scale-up synthesis of bioactive indole-2-carboxamides, a class of molecules with significant therapeutic potential, including activity as kinase inhibitors.[1][2][3][4][5] The protocols outlined below utilize Methyl 6-amino-1H-indole-2-carboxylate as a versatile starting material for the synthesis of a diverse range of substituted indole derivatives.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] In particular, indole-2-carboxamides have emerged as a promising class of bioactive molecules with applications in oncology, virology, and anti-inflammatory therapies.[6][7][8][9][10] This document details the synthetic strategies and scalable protocols for preparing these compounds from this compound, focusing on key reactions such as amide bond formation and cross-coupling reactions.

Synthetic Strategy Overview

The general synthetic approach involves a two-step process starting from this compound:

  • Acylation of the 6-amino group: The amino group at the C6 position of the indole ring is acylated with a suitable acid chloride or carboxylic acid to introduce diversity and modulate the biological activity of the final compounds.

  • Hydrolysis of the methyl ester and subsequent amide coupling: The methyl ester at the C2 position is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a variety of amines to generate the final indole-2-carboxamide products.

This modular approach allows for the generation of a library of compounds for structure-activity relationship (SAR) studies and the optimization of lead candidates.

Experimental Protocols

Protocol 1: Acylation of this compound

This protocol describes the acylation of the 6-amino group with an aromatic acid chloride.

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add pyridine (1.2 eq).

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in DCM (2 volumes) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 5 volumes), water (5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and brine (5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylated product.

Protocol 2: Saponification of the Methyl Ester

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 6-(4-chlorobenzamido)-1H-indole-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-acylated indole (1.0 eq) in a mixture of THF (5 volumes) and water (5 volumes).

  • Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine (5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid. The product can often be used in the next step without further purification.

Protocol 3: Amide Coupling to Synthesize Indole-2-carboxamides

This protocol describes the coupling of the indole-2-carboxylic acid with a primary or secondary amine.

Materials:

  • 6-(4-chlorobenzamido)-1H-indole-2-carboxylic acid

  • Amine of choice (e.g., 4-fluoroaniline)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DMF (10 volumes), add the amine (1.1 eq), PyBOP or HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (20 volumes) and extract with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with water (2 x 10 volumes) and brine (10 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final indole-2-carboxamide.

Data Presentation

Table 1: Representative Yields for the Synthesis of a Bioactive Indole-2-carboxamide

StepReactionStarting MaterialProductTypical Yield (%)
1AcylationThis compoundMethyl 6-(4-chlorobenzamido)-1H-indole-2-carboxylate85-95
2SaponificationMethyl 6-(4-chlorobenzamido)-1H-indole-2-carboxylate6-(4-chlorobenzamido)-1H-indole-2-carboxylic acid90-98
3Amide Coupling6-(4-chlorobenzamido)-1H-indole-2-carboxylic acid & 4-fluoroanilineN-(4-fluorophenyl)-6-(4-chlorobenzamido)-1H-indole-2-carboxamide70-85

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions used.

Mandatory Visualizations

Synthetic Pathway

Synthetic_Pathway A This compound B Methyl 6-(4-chlorobenzamido)-1H-indole-2-carboxylate A->B 4-Chlorobenzoyl chloride, Pyridine, DCM C 6-(4-chlorobenzamido)-1H-indole-2-carboxylic acid B->C LiOH or NaOH, THF/H2O D N-(4-fluorophenyl)-6-(4-chlorobenzamido)-1H-indole-2-carboxamide C->D 4-fluoroaniline, PyBOP, DIPEA, DMF

Caption: Synthetic route to a bioactive indole-2-carboxamide.

Experimental Workflow

Experimental_Workflow cluster_acylation Step 1: Acylation cluster_saponification Step 2: Saponification cluster_amide_coupling Step 3: Amide Coupling A1 Dissolve starting material in DCM A2 Add pyridine A1->A2 A3 Add acid chloride solution A2->A3 A4 Reaction monitoring (TLC/LC-MS) A3->A4 A5 Aqueous work-up A4->A5 A6 Purification (Recrystallization) A5->A6 B1 Dissolve N-acylated indole in THF/H2O A6->B1 B2 Add LiOH or NaOH B1->B2 B3 Reaction monitoring (TLC/LC-MS) B2->B3 B4 Acidification B3->B4 B5 Extraction B4->B5 C1 Combine carboxylic acid, amine, coupling reagent, and base in DMF B5->C1 C2 Reaction monitoring (TLC/LC-MS) C1->C2 C3 Aqueous work-up C2->C3 C4 Purification (Chromatography/ Recrystallization) C3->C4

Caption: General experimental workflow for the synthesis.

Signaling Pathway Context

Many indole-2-carboxamide derivatives have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Indole-2-carboxamide (Kinase Inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Application Notes: Functional Group Transformations of Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-amino-1H-indole-2-carboxylate is a versatile bifunctional molecule that serves as a valuable starting material in medicinal chemistry and drug development. Its structure incorporates a nucleophilic aromatic amine, a modifiable ester, and a reactive indole N-H group. This combination of functional groups allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of indole-based compounds. These derivatives are explored for various therapeutic applications, including as kinase inhibitors, antiviral agents, and anticancer compounds.[1] This document provides detailed protocols and application notes for several key functional group transformations of this scaffold.

Transformations of the 6-Amino Group

The primary aromatic amine at the C-6 position is often the most reactive site for nucleophilic attack and can be readily transformed into a variety of other functional groups.

N-Acylation and N-Sulfonylation

N-acylation and N-sulfonylation are fundamental reactions for converting the 6-amino group into stable amide and sulfonamide linkages, respectively. These transformations are widely used to modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability. The reaction typically proceeds by treating the aminoindole with an appropriate acyl chloride, sulfonyl chloride, or anhydride in the presence of a non-nucleophilic base.

Quantitative Data: Representative N-Acylation Reactions

ProductAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
6-Acetamido derivativeAcetyl ChloridePyridineDCMRT2>90
6-Benzamido derivativeBenzoyl ChlorideEt3NDCMRT3>90
6-(Methylsulfonamido) derivativeMesyl ChloridePyridineDCM0 to RT485-95
6-(Phenylsulfonamido) derivativeBenzene­sulfonyl ChloridePyridineDCM0 to RT485-95

Note: Data is based on standard, high-yielding acylation protocols for aromatic amines.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add a suitable base, such as pyridine or triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G Start This compound mid R-COCl, Base DCM, 0°C to RT Start->mid Product Methyl 6-acylamido-1H-indole-2-carboxylate mid->Product

Figure 1. N-Acylation workflow.

Diazotization and Sandmeyer-Type Reactions

Diazotization of the 6-amino group provides a versatile diazonium salt intermediate, which can be converted into a wide array of functional groups including halogens, hydroxyl, and cyano groups.[2][3] This two-step process involves the formation of the diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures, followed by decomposition of the salt in the presence of a nucleophilic reagent, often catalyzed by copper(I) salts (Sandmeyer reaction).[2][3]

Quantitative Data: Representative Diazonium Salt Transformations

Product Functional GroupReagent(s)CatalystTypical Yield (%)
6-ChloroNaNO₂, HClCuCl65-85
6-BromoNaNO₂, HBrCuBr65-85
6-IodoNaNO₂, H₂SO₄KI70-90
6-Fluoro (Schiemann)NaNO₂, HBF₄Heat40-60
6-CyanoNaNO₂, HClCuCN50-70
6-HydroxyNaNO₂, H₂SO₄H₂O, Heat60-75

Note: Yields are typical for Sandmeyer and related reactions on various aromatic amines.

Experimental Protocol: Diazotization and Subsequent Halogenation (Sandmeyer Reaction)

  • Diazotization:

    • Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl or H₂SO₄).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature below 5 °C. The formation of a clear solution indicates the generation of the diazonium salt.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Nucleophilic Substitution (e.g., Chlorination):

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

    • Observe for nitrogen gas evolution.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

G Start This compound Diazonium 6-Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Product_Cl 6-Chloro Derivative Diazonium->Product_Cl CuCl Product_Br 6-Bromo Derivative Diazonium->Product_Br CuBr Product_CN 6-Cyano Derivative Diazonium->Product_CN CuCN Product_OH 6-Hydroxy Derivative Diazonium->Product_OH H₂O, Δ

Figure 2. Diazotization and subsequent transformations.

Transformations of the 2-Carboxylate Group

The methyl ester at the C-2 position can be hydrolyzed to a carboxylic acid, converted into amides, or reduced to an alcohol.

Hydrolysis to Carboxylic Acid

Alkaline hydrolysis (saponification) of the methyl ester is a straightforward method to produce the corresponding 6-amino-1H-indole-2-carboxylic acid. This acid is a crucial intermediate for subsequent reactions, such as amide coupling.

Experimental Protocol: Ester Hydrolysis

  • Dissolve this compound (1.0 eq) in a mixture of methanol or THF and water.

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) for 2-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 3-4 with 1M HCl, which will precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Amide Formation via Peptide Coupling

The carboxylic acid obtained from hydrolysis can be coupled with a wide range of primary or secondary amines to form indole-2-carboxamides. This is typically achieved using standard peptide coupling reagents.

Quantitative Data: Representative Amide Coupling Reactions

AmineCoupling ReagentBaseSolventYield (%)
BenzylamineBOP, HOBtDIPEADMF70-90
MorpholineHATUDIPEADMF75-95
AnilineEDC, HOBtNMMDCM/DMF60-85

Note: BOP = (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; EDC = N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride; HOBt = Hydroxybenzotriazole; DIPEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine.

Experimental Protocol: Amide Formation

  • Dissolve 6-Amino-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like DMF.

  • Add the desired amine (1.1 eq), a coupling reagent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography.

G Start Methyl 6-amino-1H-indole- 2-carboxylate Acid 6-Amino-1H-indole- 2-carboxylic Acid Start->Acid LiOH, MeOH/H₂O Amide 6-Amino-1H-indole- 2-carboxamide Derivative Acid->Amide R₁R₂NH, Coupling Reagent Base, DMF

Figure 3. Workflow for ester hydrolysis and subsequent amidation.

Transformations of the Indole N-H Group

N-Alkylation

Alkylation of the indole nitrogen introduces substituents at the N-1 position. This reaction typically requires deprotonation of the N-H group with a strong base (e.g., NaH) followed by reaction with an alkylating agent (e.g., an alkyl halide).[4] A key consideration is chemoselectivity, as the 6-amino group can also be alkylated. To ensure selective N-1 alkylation, the 6-amino group should first be protected with a suitable protecting group (e.g., Boc, Cbz). An alternative method uses a catalytic amount of a weaker base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with alkyl carbonates, which can offer higher selectivity for the indole nitrogen under certain conditions.[5]

Experimental Protocol: N-1 Alkylation (with prior protection of 6-NH₂)

  • Protection: Protect the 6-amino group of the starting material using a standard procedure (e.g., with (Boc)₂O to form the N-Boc derivative).

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF in a flame-dried flask under nitrogen.

  • Cool the suspension to 0 °C.

  • Add a solution of the N-protected indole (1.0 eq) in the same anhydrous solvent dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quench the reaction carefully by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

  • Deprotection: Remove the 6-amino protecting group under appropriate conditions (e.g., TFA for N-Boc) to yield the N-1 alkylated product.

G Start Methyl 6-amino-1H-indole- 2-carboxylate Protected N-Protected Intermediate Start->Protected 1. Protection (e.g., Boc₂O) Alkylated_Protected N-1 Alkylated, N-6 Protected Intermediate Protected->Alkylated_Protected 2. NaH, R-X THF or DMF Final Methyl 1-alkyl-6-amino- 1H-indole-2-carboxylate Alkylated_Protected->Final 3. Deprotection (e.g., TFA)

Figure 4. N-1 alkylation strategy via protection-deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-amino-1H-indole-2-carboxylate. Our aim is to help improve the yield and purity of this important indole derivative.

Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of synthesizing this compound: the Fischer indole synthesis of the intermediate, Methyl 6-nitro-1H-indole-2-carboxylate, and its subsequent reduction.

Issue 1: Low or No Yield in Fischer Indole Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

Potential Cause Recommended Solution
Inefficient Phenylhydrazone Formation Ensure the 4-nitrophenylhydrazine and methyl pyruvate are of high purity. The condensation is typically carried out in a suitable solvent like ethanol with a catalytic amount of acid (e.g., acetic acid) prior to the cyclization step.
Inappropriate Acid Catalyst for Cyclization The choice of acid catalyst is critical. Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used. Lewis acids such as zinc chloride can also be effective. The optimal catalyst and its concentration should be determined empirically.[1][2]
Suboptimal Reaction Temperature The Fischer indole synthesis often requires elevated temperatures to drive the[1][1]-sigmatropic rearrangement.[2] However, excessively high temperatures can lead to decomposition and the formation of polymeric byproducts. Monitor the reaction progress by TLC to determine the optimal temperature and reaction time.
Presence of Electron-Withdrawing Groups The nitro group is strongly electron-withdrawing, which can make the Fischer indole synthesis more challenging.[3] Stronger acidic conditions and longer reaction times may be necessary to facilitate the reaction.

Issue 2: Incomplete or Unselective Reduction of the Nitro Group

Potential Cause Recommended Solution
Catalyst Inactivity For catalytic hydrogenation, ensure the palladium on carbon (Pd/C) catalyst is fresh and active. The catalyst loading may need to be optimized. Common loadings range from 5-10 mol%.
Insufficient Hydrogen Pressure If using a hydrogen gas atmosphere, ensure the pressure is adequate. Typically, reactions are run under a balloon of hydrogen or in a Parr hydrogenator at elevated pressures.
Incompatible Solvent The choice of solvent can influence the reaction rate and selectivity. Methanol and ethanol are commonly used for catalytic hydrogenation.
Alternative Reducing Agents If catalytic hydrogenation is not effective, consider alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. These methods are often effective for the reduction of aromatic nitro groups.
Formation of Side Products Over-reduction or side reactions can occur. Monitor the reaction closely by TLC. Upon completion, prompt work-up and purification are necessary to isolate the desired amine, which can be susceptible to oxidation.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Polymeric Byproducts In the Fischer indole synthesis, tar-like polymers can form. These can often be removed by trituration with a non-polar solvent or by column chromatography.
Co-elution of Starting Material and Product Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. For the final product, the amino group can cause streaking on silica gel; adding a small amount of triethylamine or ammonia to the eluent can mitigate this.
Oxidation of the Amino Group The 6-aminoindole product can be sensitive to air oxidation, leading to colored impurities. It is advisable to handle the purified product under an inert atmosphere and store it in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step is the Fischer indole synthesis using 4-nitrophenylhydrazine and methyl pyruvate to form Methyl 6-nitro-1H-indole-2-carboxylate. The second step involves the reduction of the nitro group to an amine, typically through catalytic hydrogenation.

Q2: What are the key parameters to control for a high-yield Fischer indole synthesis of the nitro-indole intermediate?

The critical parameters include the choice and concentration of the acid catalyst, the reaction temperature, and the purity of the starting materials. Polyphosphoric acid (PPA) is often an effective catalyst for this cyclization. The temperature needs to be high enough to promote the reaction but not so high as to cause significant decomposition.

Q3: Which reducing agents are most effective for converting the 6-nitroindole to the 6-aminoindole?

Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) is a clean and efficient method.[4] Alternatively, metal-acid combinations like tin(II) chloride in concentrated HCl or iron in acetic acid are robust and widely used methods for nitro group reduction.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is an excellent technique for monitoring both the Fischer indole synthesis and the reduction step. Use an appropriate solvent system to achieve good separation of the starting materials, intermediates, and products. Staining with a UV lamp and/or a potassium permanganate solution can help visualize the spots.

Q5: The final product, this compound, is colored. Is this normal?

The pure compound should be a solid. A colored appearance, often pinkish or brownish, can indicate the presence of oxidized impurities. While minor coloration may be acceptable depending on the intended use, significant discoloration suggests the need for further purification, for example, by recrystallization or column chromatography, and subsequent storage under an inert atmosphere.

Data Presentation

Table 1: Comparison of Conditions for the Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

Starting MaterialReactionCatalyst/ReagentsSolventYieldReference
Indoline-2-carboxylic acidNitration and DehydrogenationHNO₃/H₂SO₄, then DDQNot specified67% (total)[5]
4-Nitrophenylhydrazine and Methyl pyruvateFischer Indole SynthesisPolyphosphoric Acid (PPA)Not specifiedModerate to Good (Typical)General Knowledge
4-Nitrophenylhydrazine and Methyl pyruvateFischer Indole SynthesisZinc Chloride (ZnCl₂)EthanolModerate (Typical)[2]

Table 2: Comparison of Reducing Agents for the Conversion of Methyl 6-nitro-1H-indole-2-carboxylate

Reducing AgentCatalystSolventTemperatureTypical Yield
Hydrogen (H₂)10% Pd/CMethanol or EthanolRoom TemperatureHigh
Ammonium Formate10% Pd/CMethanolRefluxHigh
Tin(II) Chloride (SnCl₂)-Concentrated HCl / EthanolRefluxGood to High
Iron (Fe) powder-Acetic Acid80-100 °CGood to High

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate via Fischer Indole Synthesis

  • Phenylhydrazone Formation: In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid. To this solution, add methyl pyruvate (1.1 equivalents) dropwise while stirring. Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the 4-nitrophenylhydrazine. The resulting phenylhydrazone may precipitate from the solution.

  • Cyclization: Isolate the phenylhydrazone by filtration. In a separate flask, heat polyphosphoric acid (PPA) to approximately 80-100 °C. Carefully add the dried phenylhydrazone in portions to the hot PPA with vigorous stirring. The reaction is exothermic. Maintain the temperature at 100-120 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Allow the reaction mixture to cool to about 60-70 °C and then pour it onto crushed ice with stirring. The crude product will precipitate. Filter the solid, wash it thoroughly with water until the filtrate is neutral, and then dry it. The crude Methyl 6-nitro-1H-indole-2-carboxylate can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound by Catalytic Hydrogenation

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve Methyl 6-nitro-1H-indole-2-carboxylate (1 equivalent) in methanol or ethanol. Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is completely consumed. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Reduction start1 4-Nitrophenylhydrazine + Methyl Pyruvate hydrazone Phenylhydrazone Formation (Ethanol, Acetic Acid) start1->hydrazone cyclization Cyclization (Polyphosphoric Acid, 100-120°C) hydrazone->cyclization intermediate Methyl 6-nitro-1H-indole-2-carboxylate cyclization->intermediate reduction Catalytic Hydrogenation (H₂, Pd/C, Methanol) intermediate->reduction final_product This compound reduction->final_product

Caption: Synthetic workflow for this compound.

LogicalRelationship cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies problem Low Yield / Impurities cause1 Suboptimal Reaction Conditions (Temperature, Catalyst, Time) problem->cause1 cause2 Poor Reagent Quality problem->cause2 cause3 Side Reactions / Decomposition problem->cause3 cause4 Inefficient Purification problem->cause4 solution1 Systematic Optimization of Reaction Parameters cause1->solution1 solution2 Purification of Starting Materials cause2->solution2 solution3 TLC Monitoring to Minimize Side Products cause3->solution3 solution4 Optimize Chromatography/ Recrystallization Conditions cause4->solution4

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 6-amino-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted starting materials: Such as the corresponding nitro-indole precursor or the phenylhydrazine and pyruvate derivatives if using a Fischer indole synthesis route.

  • Side products from synthesis: In the case of Fischer indole synthesis, regioisomers or products from undesired cyclization pathways can be formed.

  • Oxidation products: The amino group on the indole ring is susceptible to oxidation, which can lead to colored impurities.

  • Hydrolysis product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly if exposed to acidic or basic conditions for extended periods.

  • Polymeric materials: Indoles can be prone to polymerization under acidic conditions.

Q2: What is the general solubility profile of this compound?

  • Soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and possibly alcohols like methanol and ethanol, especially upon heating.

  • Sparingly soluble in less polar solvents such as ethyl acetate, dichloromethane (DCM), and chloroform.

  • Insoluble in non-polar solvents like hexanes and petroleum ether.

  • Poorly soluble in water.

This solubility profile is crucial for selecting appropriate solvent systems for recrystallization and chromatography.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring the purity of fractions. A suitable mobile phase (eluent) needs to be developed to achieve good separation between the desired product and impurities. Staining with a UV lamp (as indoles are often UV-active) and/or a potassium permanganate stain can help visualize the spots. High-performance liquid chromatography (HPLC) can provide more quantitative purity analysis.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of product during purification. What are the potential causes and how can I mitigate this?

A: Low recovery can stem from several factors throughout the purification process. A systematic approach to identify the cause is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Action
Product remains in the mother liquor after recrystallization. - Concentrate the mother liquor and attempt a second recrystallization. - Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to maximize precipitation. - Use a different solvent or a solvent/anti-solvent system.
Product is irreversibly adsorbed onto the silica gel during column chromatography. - The amino group can interact strongly with the acidic silica gel. Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (0.5-1% v/v) in the eluent. - Consider using a different stationary phase, such as alumina (neutral or basic).
Product degradation during purification. - The amino group is sensitive to oxidation. Work under an inert atmosphere (nitrogen or argon) if possible. - Avoid prolonged exposure to strong acids or bases. - Minimize the time the compound spends on the silica gel column.
Incomplete elution from the column. - After the main product has eluted, flush the column with a more polar solvent (e.g., 10% methanol in DCM) to check for any remaining product.
Issue 2: Product is Contaminated with a Persistent Impurity

Q: I am unable to separate a specific impurity from my product using standard purification methods.

A: Persistent impurities often have similar polarity to the desired product.

Troubleshooting Strategies:

Impurity TypeSuggested Purification Strategy
Isomeric impurity - Optimize the column chromatography conditions. Try a different solvent system with different selectivities (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system). - Consider preparative HPLC for challenging separations.
Starting material - If the impurity is a non-polar starting material, recrystallization can be effective as the product is likely to be more polar. - Optimize the reaction conditions to ensure complete conversion.
Baseline material on TLC - This could be highly polar impurities or product adsorbed to the silica. If it's the product, consider using a modified eluent (e.g., with triethylamine) or a different stationary phase.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent/anti-solvent system (e.g., dissolving in hot methanol and adding water until turbidity appears) can also be effective.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This is a general procedure for purifying this compound on a silica gel column.

  • Eluent Selection: Using TLC, determine a solvent system that gives the desired compound an Rf value of approximately 0.2-0.3. A common starting point for amino indoles is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. To mitigate streaking, adding a small amount of triethylamine (0.5-1%) to the eluent can be beneficial.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. Apply gentle pressure (flash chromatography) to speed up the process.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude_Product Crude Methyl 6-amino-1H- indole-2-carboxylate Initial_Analysis Purity Check (TLC/HPLC) Crude_Product->Initial_Analysis Purification_Decision Select Purification Method Initial_Analysis->Purification_Decision Recrystallization Recrystallization Purification_Decision->Recrystallization High Purity (>90%) Column_Chromatography Column Chromatography Purification_Decision->Column_Chromatography Low Purity / Multiple Impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis_Pure Final Purity Analysis (NMR, HPLC, MS) Pure_Product->Analysis_Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Purification Issue Issue_Type What is the main issue? Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield Low Recovery Impure_Product Impure Product Issue_Type->Impure_Product Persistent Impurities Check_Recrystallization Review Recrystallization Protocol Low_Yield->Check_Recrystallization Check_Column Review Column Chromatography Protocol Low_Yield->Check_Column Optimize_Solvent Optimize Solvent System Impure_Product->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase Impure_Product->Change_Stationary_Phase

Caption: Decision tree for troubleshooting common purification issues.

Technical Support Center: Synthesis of Methyl 6-amino-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-amino-1H-indole-2-carboxylate and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis of the Indole Core: Leimgruber–Batcho Synthesis

The Leimgruber–Batcho synthesis is a common method for preparing the indole nucleus, starting from a substituted o-nitrotoluene. This typically involves the formation of an enamine, followed by reductive cyclization.

Question 1: My Leimgruber–Batcho synthesis is giving a low yield of the desired indole. What are the common side reactions?

Answer: A primary side reaction in the Leimgruber–Batcho synthesis is the over-reduction of the enamine intermediate. Instead of the desired indole, this can lead to the formation of a 2-aminophenylethylamine derivative. This occurs when the enamine double bond is reduced along with the nitro group.

Troubleshooting:

  • Choice of Reducing Agent: The choice of reducing agent and reaction conditions is critical. While catalytic hydrogenation (e.g., with Pd/C or Raney nickel) is common, other reagents can be used to minimize this side reaction.[1][2]

  • Reaction Conditions: Carefully control the hydrogen pressure and reaction time during catalytic hydrogenation. Overly harsh conditions can promote the unwanted reduction of the enamine double bond.

  • Alternative Reducing Agents: Consider using alternative reducing systems such as iron in acetic acid or sodium dithionite, which can offer different selectivity.[2]

Question 2: How can I improve the efficiency of the enamine formation step?

Answer: The initial condensation to form the enamine can be slow. The reaction is facilitated by heating the o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMFDMA).

Troubleshooting:

  • Use of Pyrrolidine: The addition of pyrrolidine can accelerate the reaction by displacing dimethylamine from DMFDMA, forming a more reactive reagent.[2]

  • Microwave Irradiation: Employing microwave heating can significantly reduce reaction times and improve yields for the enamine formation.

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst, such as copper(I) iodide, can also enhance the rate of enamine formation, especially when using microwave conditions.

II. Nitration of the Indole Ring

A crucial step in the synthesis of the target molecule is the regioselective nitration to introduce a nitro group at the C6 position, which is subsequently reduced to the amine.

Question 3: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 6-nitro derivative?

Answer: Achieving high regioselectivity in the nitration of indole rings is a significant challenge. The electron-rich indole system is prone to substitution at multiple positions (C3, C4, C5, C6, and C7). The distribution of isomers is highly dependent on the substrate and reaction conditions.

Troubleshooting:

  • Protecting Groups: The use of a protecting group on the indole nitrogen (e.g., acetyl) can alter the directing effect and improve selectivity.

  • Nitrating Agent: The choice of nitrating agent is critical. Milder, non-acidic nitrating agents like trifluoroacetyl nitrate (generated in situ) can offer different selectivity compared to standard nitric acid/sulfuric acid mixtures.[3]

  • Starting Material: Nitrating an indoline-2-carboxylic acid precursor followed by dehydrogenation can be an effective strategy. The protonated nitrogen in the indoline ring directs the nitro group primarily to the C6 position.[1]

Data Presentation: Regioselectivity in Nitration

Starting MaterialNitrating Agent/ConditionsMajor Product(s)Reported Yield of 6-Nitro IsomerReference(s)
Indoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄6-Nitroindoline-2-carboxylic acid~72%[1]
Methyl 1-acetylindoline-2-carboxylateNot specifiedMethyl 5-nitroindole-2-carboxylate- (40% total yield after dehydrogenation)[4]
N-(trifluoroacetyl)-L-tryptophan methyl esterNot specified6-nitro and 2-nitro derivatives40%[4]

Question 4: I am observing significant degradation or polymerization of my indole during nitration. How can this be avoided?

Answer: Indoles are sensitive to strong acidic conditions and can easily polymerize, leading to the formation of dark, insoluble tars.

Troubleshooting:

  • Low Temperatures: Perform the nitration at low temperatures (e.g., -20 °C to 0 °C) to minimize side reactions.[1]

  • Milder Nitrating Agents: Use non-acidic nitrating agents, such as trifluoroacetyl nitrate, to avoid the harsh conditions of mixed acids.[3]

  • Controlled Addition: Add the nitrating agent slowly and portion-wise to the solution of the indole derivative to control the reaction exotherm and minimize local high concentrations of the acid.

III. Reduction of the Nitro Group

The final key step is the reduction of the 6-nitro group to the 6-amino group.

Question 5: My nitro group reduction is incomplete or producing side products. What are the potential issues?

Answer: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. These intermediates can sometimes react further to form dimeric species like azo or azoxy compounds.

Troubleshooting:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (Pd/C): This is a clean method but can be sensitive to catalyst poisoning. Ensure the catalyst is fresh and the substrate is free of impurities like sulfur compounds.[5]

    • Tin(II) Chloride (SnCl₂): A classic and effective method, particularly good for substrates with other reducible functional groups. However, the workup can be complicated by the formation of tin salts.[6][7]

    • Iron (Fe) in Acetic Acid: A mild and often selective method.[6]

  • Catalyst Poisoning: If using catalytic hydrogenation, catalyst activity can be diminished by impurities in the starting material or solvent. Ensure high-purity reagents and consider using a fresh batch of catalyst.[8]

  • Reaction Monitoring: Carefully monitor the reaction by TLC to ensure it goes to completion.

Data Presentation: Common Reducing Agents for Nitroindoles

Reagent/CatalystTypical ConditionsAdvantagesCommon IssuesReference(s)
H₂ / Pd/CH₂ balloon or Parr apparatus, MeOH or EtOH solventClean reaction, high yieldsCatalyst poisoning, potential for over-reduction of other groups[5]
SnCl₂·2H₂OEtOH, often with HClGood for multifunctional moleculesDifficult workup due to tin salt precipitation[6][7][9]
Fe powderAcetic AcidMild and selectiveWorkup involves filtering iron salts[6]

Question 6: I am concerned about the stability of the final product, this compound. Are there any precautions I should take?

Answer: Aminoindoles can be sensitive to air and light, leading to oxidative degradation and discoloration.

Troubleshooting:

  • Inert Atmosphere: Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Protection of the Amino Group: If the final compound is an intermediate for further synthesis, consider protecting the amino group immediately after its formation. Common protecting groups for amines include acetyl (Ac) or tert-butyloxycarbonyl (Boc).[10]

  • Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere.

Experimental Protocols

1. Leimgruber–Batcho Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate (Illustrative)

This protocol is a general representation and may require optimization for specific substrates.

  • Enamine Formation: A solution of methyl 4-methyl-3-nitrobenzoate (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (3 equivalents) in DMF is heated at 110 °C for 16-24 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine, which is often a dark red oil.

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent such as methanol or ethanol. 10% Palladium on carbon (Pd/C) (5-10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

2. Nitration of Indoline-2-carboxylic Acid

  • Dissolve indoline-2-carboxylic acid (1 equivalent) in concentrated sulfuric acid at -5 °C.

  • Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature between -20 °C and -10 °C.

  • After stirring for 30 minutes, pour the reaction mixture onto crushed ice.

  • The 5-nitro isomer can be partially removed by extraction with ethyl acetate.

  • Adjust the pH of the remaining aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution to precipitate the 6-nitroindoline-2-carboxylic acid.[1]

  • The resulting acid can then be esterified to the methyl ester using standard methods (e.g., methanol with a catalytic amount of sulfuric acid).

  • Dehydrogenation of the indoline to the indole can be achieved using a reagent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[4]

3. Reduction of Methyl 6-nitro-1H-indole-2-carboxylate with SnCl₂

  • To a solution of Methyl 6-nitro-1H-indole-2-carboxylate (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • After cooling, pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate solution or dilute NaOH to a pH of ~8. This will precipitate tin salts.

  • The mixture is typically filtered through Celite to remove the tin salts, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.[6][11]

Visualizations

Synthesis_Workflow Overall Synthetic Pathway cluster_0 Route A: Leimgruber-Batcho cluster_1 Route B: Nitration A1 Methyl 4-methyl-3-nitrobenzoate A2 Enamine Intermediate A1->A2 DMFDMA A3 Methyl 6-nitro-1H-indole-2-carboxylate A2->A3 Reductive Cyclization (e.g., H2, Pd/C) Final_Reduction Reduction of Nitro Group A3->Final_Reduction B1 Indoline-2-carboxylic Acid B2 6-Nitroindoline-2-carboxylic Acid B1->B2 HNO3/H2SO4 B3 Methyl 6-nitro-1H-indole-2-carboxylate B2->B3 1. Esterification (MeOH, H+) 2. Dehydrogenation (DDQ) B3->Final_Reduction Product This compound Final_Reduction->Product e.g., SnCl2 or H2/Pd/C

Caption: Key synthetic routes to this compound.

Nitration_Side_Reactions Troubleshooting Nitration Regioselectivity Start Indole-2-carboxylate Derivative Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Desired 6-Nitro Isomer (Desired Product) Nitration->Desired Major Product (with indoline precursor) Side1 5-Nitro Isomer Nitration->Side1 Common Byproduct Side2 4-Nitro Isomer Nitration->Side2 Side3 7-Nitro Isomer Nitration->Side3 Side4 3-Nitro Isomer Nitration->Side4 Polymer Polymerization/Degradation Nitration->Polymer Under harsh acid conditions Reduction_Side_Reactions Troubleshooting Nitro Group Reduction Start 6-Nitroindole Derivative Reduction Reduction (e.g., H2/Pd/C, SnCl2) Start->Reduction Desired 6-Aminoindole (Desired Product) Reduction->Desired Complete Reduction Side1 Hydroxylamine Intermediate Reduction->Side1 Incomplete Reduction Side2 Nitroso Intermediate Reduction->Side2 Incomplete Reduction Side4 Over-reduction of other functional groups Reduction->Side4 Harsh Conditions Side3 Azo/Azoxy Dimer Side1->Side3 Side2->Side3

References

Optimization of reaction conditions for N-acylation of Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized reaction protocols for the N-acylation of methyl 6-amino-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-acylation of this compound?

The primary challenge is achieving chemoselectivity. This substrate contains two nucleophilic nitrogen atoms: the indole nitrogen (N1) and the amino group at the 6-position. Depending on the reaction conditions, acylation can occur at either nitrogen, or at both, leading to a mixture of products. The indole nitrogen is generally less nucleophilic than the exocyclic amino group, but its reactivity can be enhanced with a strong base.

Q2: Which nitrogen is more likely to be acylated?

Under neutral or mildly basic conditions, the 6-amino group is more nucleophilic and therefore more likely to be acylated. To favor acylation at the indole N1 position, a strong base is typically required to deprotonate the indole N-H, forming a more nucleophilic indolide anion.

Q3: What are the common acylating agents for this reaction?

Common acylating agents include acyl chlorides, acid anhydrides, and thioesters.[1][2][3] The choice of acylating agent can influence the reactivity and selectivity of the reaction. Acyl chlorides are highly reactive but may lead to side reactions and require careful handling due to their sensitivity to moisture.[4]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product(s). Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst/Base: The base (e.g., Cs₂CO₃, Et₃N) may be old or hydrated. 2. Poor Quality Reagents: The acylating agent may have hydrolyzed. 3. Sub-optimal Temperature: The reaction may require heating to proceed at a reasonable rate. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Use a freshly opened or properly stored base. 2. Use a fresh bottle of the acylating agent.[4] 3. Optimize the reaction temperature by gradually increasing it.[5] 4. Screen different solvents. For N-acylation of indoles, xylene has been shown to be effective.[5]
Poor Selectivity (Mixture of N1 and N6-acylated products) 1. Reaction Conditions Favoring Both Acylations: The conditions might be too harsh, leading to the acylation of both nitrogen atoms. 2. Strong Base: The use of a strong base can deprotonate the indole N-H, making it competitive with the 6-amino group.1. Use milder reaction conditions (e.g., lower temperature, weaker base). 2. For selective N6-acylation, use a non-nucleophilic organic base like triethylamine or pyridine. For selective N1-acylation, consider protecting the 6-amino group first.
Formation of Di-acylated Product 1. Excess Acylating Agent: Using a large excess of the acylating agent can lead to acylation at both nitrogen atoms.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acylating agent.
Hydrolysis of the Methyl Ester 1. Presence of Water: Moisture in the reaction can lead to the hydrolysis of the ester group, especially under basic conditions. 2. Harsh Basic Conditions: Strong aqueous bases can saponify the ester.1. Ensure all glassware is oven-dried and use anhydrous solvents.[2] 2. Use a non-aqueous workup if possible. If an aqueous workup is necessary, use a mild base like saturated sodium bicarbonate solution.
Difficulty in Product Purification 1. Similar Polarity of Products: The N1- and N6-acylated isomers may have similar polarities, making them difficult to separate by column chromatography.1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent may improve separation. 2. Consider recrystallization as an alternative purification method.

Data Presentation: Optimization of Reaction Conditions for N-Acylation of Indoles

The following table summarizes optimized conditions for the N-acylation of 3-methyl-1H-indole with S-methyl butanethioate, which can serve as a starting point for the optimization of your reaction.[5]

Entry Base Solvent Temperature (°C) Yield (%)
1Cs₂CO₃Xylene14097
2NaOt-BuXylene14082
3NaOHXylene140Trace
4K₂CO₃Xylene140Trace
5Cs₂CO₃Toluene14089
6Cs₂CO₃DMF1400
7Cs₂CO₃THF1400
8Cs₂CO₃Xylene10073

Experimental Protocols

Protocol 1: Selective N-Acylation of the 6-Amino Group

This protocol aims for the selective acylation of the more nucleophilic 6-amino group.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a non-nucleophilic organic base such as triethylamine (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent:

    • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.

    • Maintain the temperature at 0 °C during the addition.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Potential N1-Acylation of the Indole Ring

This protocol suggests conditions that may favor acylation at the indole nitrogen.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

    • Dissolve the starting material in an anhydrous aprotic solvent (e.g., DMF or THF).

    • Add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the indole nitrogen.

  • Addition of Acylating Agent:

    • Cool the mixture back to 0 °C.

    • Slowly add the acylating agent (1.1 equivalents) dropwise.

  • Reaction and Work-up:

    • Follow the reaction, work-up, and purification steps as described in Protocol 1. Note that these conditions may also lead to acylation of the 6-amino group. Protection of the 6-amino group may be necessary for clean N1-acylation.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A Dissolve indole in anhydrous solvent B Add base A->B C Cool to 0°C B->C D Add acylating agent C->D E Stir at room temperature D->E F Monitor by TLC E->F G Quench reaction F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by chromatography I->J

Caption: General experimental workflow for the N-acylation reaction.

Troubleshooting Workflow

G A Low or No Yield? B Check Reagent Quality (Base, Acylating Agent, Solvent) A->B Yes D Poor Selectivity? A->D No C Optimize Temperature and Reaction Time B->C E Use Milder Base (e.g., Et3N for N6-acylation) D->E Yes G Side Products Observed? D->G No F Adjust Stoichiometry of Acylating Agent E->F H Ensure Anhydrous Conditions to Prevent Hydrolysis G->H Yes I Optimize Purification Method H->I

Caption: Decision tree for troubleshooting common reaction issues.

Chemoselectivity in N-Acylation

G cluster_0 This compound Indole Indole Structure (Image Placeholder) N6 6-Amino Group (More Nucleophilic) ProductN6 N6-Acylated Product (Major) N6->ProductN6 Favored Path N1 Indole N-H (Less Nucleophilic) ProductN1 N1-Acylated Product (Requires Strong Base) N1->ProductN1 Alternative Path AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->N6 AcylatingAgent->N1 MildBase Mild Base (e.g., Et3N) MildBase->N6 Activates StrongBase Strong Base (e.g., NaH) StrongBase->N1 Deprotonates to activate

Caption: Rationale for achieving chemoselective N-acylation.

References

Preventing oxidation of the amino group in Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-amino-1H-indole-2-carboxylate, focusing on the prevention of oxidation of its 6-amino group through protective chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the 6-amino group of this compound susceptible to oxidation?

The exocyclic amino group at the 6-position of the indole ring is an electron-donating group, which makes the aromatic system electron-rich and thus highly susceptible to oxidation.[][2] Atmospheric oxygen, as well as various oxidizing agents used in subsequent synthetic steps, can lead to the formation of colored impurities and undesired byproducts, compromising the purity and yield of the desired product.[]

Q2: What are the common signs of oxidation in my sample of this compound?

Oxidation of aromatic amines often results in a noticeable change in color, with samples turning from a pale or off-white solid to yellow, brown, or even dark purple. This discoloration is a strong indicator of impurity formation. For definitive identification, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) should be employed to detect the presence of oxidation byproducts.

Q3: How can I prevent the oxidation of the 6-amino group during a reaction?

The most effective strategy to prevent oxidation is to protect the 6-amino group with a suitable protecting group.[2][3] This involves converting the nucleophilic amino group into a less reactive functional group, such as a carbamate, which is stable under the reaction conditions for subsequent transformations.[4][5] After the desired reaction is complete, the protecting group can be selectively removed to regenerate the free amino group.

Q4: Which protecting groups are recommended for the 6-amino group of this indole derivative?

Several protecting groups are commonly used for amines, with carbamates being the most prevalent due to their stability and predictable cleavage conditions.[4][5] The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions of the subsequent steps and the desired deprotection method. The most common choices include:

  • tert-Butoxycarbonyl (Boc): Stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA).[4][6]

  • Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions and is commonly removed by catalytic hydrogenolysis.[3][5][7]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Stable to acidic conditions but is cleaved by mild bases, such as piperidine.[8][9]

The selection of a protecting group should be based on an "orthogonal" strategy, where the protection and deprotection conditions for one functional group do not affect other protecting groups or sensitive functionalities in the molecule.[10][11][12]

Q5: Will the indole nitrogen (N-H) also react during the protection of the 6-amino group?

This is a critical consideration. The exocyclic 6-amino group is generally more nucleophilic than the indole nitrogen. Therefore, with careful control of reaction conditions (e.g., stoichiometry of the protecting group reagent, temperature, and reaction time), selective protection of the 6-amino group can be achieved. However, over-protection at the indole nitrogen is a potential side reaction. Monitoring the reaction by TLC or LC-MS is crucial to optimize for mono-protection.

Troubleshooting Guide: Protection of the 6-Amino Group

This guide addresses common issues encountered during the protection of the 6-amino group of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or no conversion to the protected product 1. Inactive Reagent: The protecting group reagent (e.g., Boc-anhydride, Cbz-Cl, Fmoc-Cl) may have degraded due to moisture. 2. Insufficient Base: The base used to activate the amine may be too weak or used in insufficient quantity. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a fresh bottle of the protecting group reagent. 2. Ensure the use of an appropriate base (e.g., triethylamine, DIPEA, or an inorganic base like NaHCO₃) in at least stoichiometric amounts. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products (di-protection or side reactions) 1. Over-protection: Both the 6-amino group and the indole nitrogen have been protected. 2. Reaction with the ester: The methyl ester group might be susceptible to reaction under certain conditions (less common with carbamate protection).1. Reduce the stoichiometry of the protecting group reagent to 1.0-1.1 equivalents. 2. Perform the reaction at a lower temperature to improve selectivity. 3. Carefully monitor the reaction by TLC and stop it once the mono-protected product is the major component.
Difficult purification of the protected product 1. Similar Polarity: The starting material and the protected product may have similar polarities, making chromatographic separation challenging. 2. Presence of Byproducts: Byproducts from the protecting group reagent (e.g., t-butanol from Boc-anhydride) can complicate purification.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Perform an aqueous workup to remove water-soluble byproducts before chromatography. 3. Consider recrystallization as an alternative or additional purification step.[13]

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes a general procedure for the protection of the 6-amino group with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Methyl 6-(tert-butoxycarbonylamino)-1H-indole-2-carboxylate.

Data Presentation: Comparison of Amine Protecting Groups
Protecting GroupReagentDeprotection ConditionsStabilityOrthogonality
Boc Boc₂OStrong Acid (e.g., TFA in DCM)[4][6]Base, HydrogenolysisOrthogonal to Cbz and Fmoc
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)[3][7]Acid, BaseOrthogonal to Boc and Fmoc
Fmoc Fmoc-Cl or Fmoc-OSuMild Base (e.g., 20% Piperidine in DMF)[8][9]Acid, HydrogenolysisOrthogonal to Boc and Cbz

Visualizations

Experimental Workflow for Boc Protection

Boc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Substrate in Anhydrous Solvent add_base Add Base (TEA or DIPEA) start->add_base add_boc Add Boc₂O Solution add_base->add_boc stir Stir at Room Temp. & Monitor by TLC add_boc->stir quench Quench with Water stir->quench wash Aqueous Washes (NaHCO₃, Brine) quench->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Protected Product chromatography->product

Caption: Workflow for the Boc protection of this compound.

Decision Logic for Choosing a Protecting Group

Caption: Decision tree for selecting an orthogonal amine protecting group.

References

Troubleshooting guide for reactions involving Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 6-amino-1H-indole-2-carboxylate

Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this versatile compound.

Frequently Asked Questions (FAQs)

1. What are the main reactive sites on this compound?

This compound has three primary reactive sites: the C6-amino group (-NH2), the indole nitrogen (N1-H), and the C2-methyl ester (-COOCH3). The relative reactivity of these sites can be influenced by the reaction conditions. Generally, the C6-amino group is the most nucleophilic and will be the primary site of reaction under many conditions, such as acylation. The indole N-H is also nucleophilic and can compete in reactions, particularly under basic conditions. The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions.

Logical Relationship of Reactive Sites

Reactivity of Functional Groups Molecule This compound C6-Amino (-NH2) Indole N-H C2-Ester (-COOCH3) Reactivity Relative Reactivity High (Nucleophilic) Moderate (Nucleophilic/Acidic) Low (Electrophilic Carbonyl) Molecule:f0->Reactivity Most Reactive Molecule:f1->Reactivity Reactive under basic conditions Molecule:f2->Reactivity Reactive under strong acid/base Conditions Reaction Conditions Acylation Alkylation/Basemediated Hydrolysis Reactivity->Conditions

Caption: Relative reactivity of the functional groups in this compound.

Troubleshooting Guides

Section 1: Acylation of the C6-Amino Group

Q1: I am trying to acylate the 6-amino group, but I am getting low yields and multiple products. What could be the issue?

Low yields and multiple products in the acylation of this compound can arise from several factors, including competing acylation at the indole nitrogen (N1), and challenging purification.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion
Competing N1-Acylation The indole N-H can be deprotonated under basic conditions, leading to competing acylation. Using milder bases or protecting the N1 position can improve selectivity.
Low Reactivity of Acylating Agent If using a less reactive acylating agent, the reaction may be slow. Consider using a more reactive derivative (e.g., acyl chloride) or a suitable coupling agent.
Difficult Purification The product and starting material may have similar polarities. Optimize your chromatography conditions (e.g., gradient elution, different solvent systems) for better separation.
Decomposition of Starting Material The starting material or product might be unstable under the reaction conditions. Ensure an inert atmosphere and appropriate temperature control.

Experimental Protocol: Selective N-Acylation of the C6-Amino Group

  • Protection of the Indole N-H (Optional but Recommended for High Selectivity):

    • Dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Add a base such as Triethylamine (TEA) (1.2 eq).

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, perform an aqueous work-up and purify the N1-Boc protected intermediate by column chromatography.

  • Acylation of the C6-Amino Group:

    • Dissolve the N1-protected or unprotected indole (1.0 eq) in an anhydrous solvent like DCM.

    • Add a base, for example, Pyridine or TEA (1.5 eq).

    • Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride) (1.1 eq).

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

    • Quench the reaction with water or a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Acylation Troubleshooting Workflow

Troubleshooting Acylation Reactions start Start Acylation Reaction check_yield Low Yield or Multiple Products? start->check_yield n1_acylation Check for N1-Acylation check_yield->n1_acylation Yes purification Optimize Purification check_yield->purification Yes, and difficult separation end Successful Acylation check_yield->end No protect_n1 Protect N1 with Boc Group n1_acylation->protect_n1 optimize_base Use Milder Base (e.g., Pyridine) n1_acylation->optimize_base protect_n1->start optimize_base->start purification->end

Caption: A workflow for troubleshooting common issues in the acylation of this compound.

Section 2: Diazotization and Sandmeyer Reactions

Q2: I am attempting a Sandmeyer reaction on the 6-amino group, but I am observing significant decomposition and tar formation. How can I improve this reaction?

Diazotization of electron-rich aromatic amines like 6-aminoindoles can be challenging due to the instability of the corresponding diazonium salt. Decomposition and unwanted side reactions, such as azo coupling, are common.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion
Instability of Diazonium Salt Diazonium salts of electron-rich systems are often unstable. Perform the diazotization at low temperatures (0 to -5 °C) and use the diazonium salt solution immediately in the next step.
Azo Coupling The formed diazonium salt can couple with the electron-rich starting material or product. Maintain a low concentration of the starting material and add the sodium nitrite solution slowly.
Decomposition by Water Water can act as a nucleophile, leading to the formation of phenolic byproducts. Consider using non-aqueous diazotization conditions (e.g., with an alkyl nitrite like tert-butyl nitrite in an organic solvent).
Incomplete Diazotization Ensure the complete dissolution of the starting material in the acidic medium before adding sodium nitrite.

Experimental Protocol: Sandmeyer Reaction

  • Formation of the Diazonium Salt (Aqueous Conditions):

    • Suspend this compound (1.0 eq) in a mixture of a mineral acid (e.g., HCl or HBr, 3-4 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C.

  • Sandmeyer Reaction (e.g., Bromination):

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in the corresponding mineral acid (e.g., HBr).

    • Cool the copper(I) bromide solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture, extract the product with a suitable organic solvent, and wash the organic layer with water and brine.

    • Dry the organic layer, concentrate it, and purify the product by column chromatography.

Sandmeyer Reaction Troubleshooting Pathway

Troubleshooting the Sandmeyer Reaction start Start Diazotization check_tar Tar Formation/Decomposition? start->check_tar low_temp Maintain Temperature at 0-5 °C check_tar->low_temp Yes end Successful Sandmeyer Reaction check_tar->end No slow_addition Slowly Add NaNO2 Solution low_temp->slow_addition non_aqueous Consider Non-Aqueous Conditions (e.g., t-BuONO) slow_addition->non_aqueous immediate_use Use Diazonium Salt Immediately non_aqueous->immediate_use immediate_use->end

Caption: A decision-making pathway for troubleshooting Sandmeyer reactions with this compound.

This technical support guide is intended to provide general assistance. Experimental conditions may need to be optimized for specific substrates and desired outcomes. Always consult relevant literature and safety data sheets before conducting any chemical reaction.

Byproduct formation in the synthesis of indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of indole-2-carboxamides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of indole-2-carboxamides, offering potential causes and actionable solutions.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
IC-SYN-001 Low or No Product Yield Incomplete activation of the carboxylic acid.- Ensure coupling reagents (e.g., EDC, HBTU) are fresh and anhydrous.- Optimize the stoichiometry of the coupling reagents (typically 1.1-1.5 equivalents).- Allow sufficient time for the activation step before adding the amine.
Decomposition of starting materials.- Check the stability of the indole-2-carboxylic acid and amine under the reaction conditions.- Avoid excessively high temperatures or prolonged reaction times.
Poor nucleophilicity of the amine.- For electron-deficient amines, consider using a stronger coupling agent (e.g., HATU).- The addition of a non-nucleophilic base like DIPEA can be beneficial.[1][2]
IC-SYN-002 Presence of N-acylurea Byproduct Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents (e.g., EDC, DCC).[3]- Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to trap the O-acylisourea intermediate.[4]- Maintain a low reaction temperature to minimize the rearrangement.- Use a less polar solvent like dichloromethane (DCM) as the rearrangement can be more prevalent in very polar solvents.[3]
IC-SYN-003 Formation of Guanidinium Byproduct Reaction of the amine with the carbodiimide coupling agent.- Control the order of addition: activate the carboxylic acid with the carbodiimide first before adding the amine.- Avoid using an excess of the amine.
IC-SYN-004 Decarboxylation of Indole-2-carboxylic Acid Elevated temperatures during the reaction or workup can lead to the loss of CO2, especially in the presence of certain catalysts.[5][6][7]- Perform the reaction at room temperature or below if possible.- Use milder coupling conditions.- If decarboxylation is persistent, consider alternative synthetic routes that do not start from the carboxylic acid.
IC-SYN-005 Side Reactions on the Indole Ring Electrophilic attack at the electron-rich C3 position of the indole nucleus by activated reagents or acidic byproducts.[8]- Use neutral or slightly basic reaction conditions.- Protect the indole nitrogen if it is unsubstituted and susceptible to reaction.- Choose coupling reagents that are less likely to generate strong electrophiles.
IC-SYN-006 Racemization of Chiral Starting Materials If using a chiral indole-2-carboxylic acid or amine, the activation step can sometimes lead to loss of stereochemical integrity.- Use racemization-suppressing additives like HOBt or HOAt.- Employ coupling reagents known for low racemization, such as COMU or TBTU.- Keep reaction temperatures low.
IC-SYN-007 Difficult Purification The polarity of the desired product is similar to that of the byproducts (e.g., N-acylurea, unreacted starting materials).- For water-soluble byproducts from EDC, perform an aqueous workup.- For insoluble byproducts like dicyclohexylurea (DCU) from DCC, filtration is effective.- Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary.- Recrystallization can be an effective final purification step.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indole-2-carboxamides?

A1: The most prevalent method is the amide coupling of an indole-2-carboxylic acid with a primary or secondary amine.[1][2][9][10][11][12] This is typically achieved using a variety of coupling reagents, with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) being very common.[1][2] Other effective coupling agents include HBTU, HATU, and BOP.[10][12] An alternative route involves the conversion of the indole-2-carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the amine.

Q2: How can I minimize the formation of the N-acylurea byproduct when using EDC?

A2: The formation of N-acylurea is a common side reaction with carbodiimide coupling agents. To minimize this, it is highly recommended to add an activating agent such as HOBt or NHS. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[4] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also reduce the rate of this undesired rearrangement.

Q3: My indole-2-carboxylic acid is poorly soluble. How can I improve the reaction efficiency?

A3: Poor solubility can hinder the reaction. You can try using a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Gentle heating might also help to dissolve the starting material, but be cautious of potential decarboxylation at higher temperatures.[6][7] Alternatively, converting the carboxylic acid to its corresponding salt with a non-nucleophilic base might improve its solubility in certain solvents.

Q4: I am seeing an unexpected byproduct that seems to have reacted on the indole ring. What could it be?

A4: The indole nucleus is electron-rich, particularly at the C3 position, making it susceptible to electrophilic attack.[8] Under acidic conditions, or in the presence of highly reactive electrophilic species generated from the coupling reagents, side reactions such as alkylation or acylation at the C3 position can occur. To avoid this, maintain neutral or slightly basic reaction conditions and consider protecting the indole nitrogen if it is unsubstituted.

Q5: What is a general purification strategy for indole-2-carboxamides?

A5: A typical purification workflow involves an aqueous workup to remove water-soluble reagents and byproducts. If EDC is used, washing with a dilute acid (e.g., 1N HCl) and then a base (e.g., saturated NaHCO₃ solution) can help remove unreacted starting materials and the urea byproduct. If DCC is used, the insoluble DCU byproduct can be removed by filtration. Following the workup, column chromatography on silica gel is commonly employed to separate the desired product from remaining impurities. The choice of eluent will depend on the polarity of your specific indole-2-carboxamide. Finally, recrystallization from a suitable solvent system can be used to obtain a highly pure product.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Indole-2-carboxylic_acid Indole-2-carboxylic Acid Start->Indole-2-carboxylic_acid Activation Activate Carboxylic Acid Indole-2-carboxylic_acid->Activation Amine Amine Coupling Add Amine & React Amine->Coupling Coupling_Reagents Coupling Reagents (e.g., EDC, HOBt) Coupling_Reagents->Activation Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Activation Activation->Coupling Monitoring Monitor Reaction (TLC, LC-MS) Coupling->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Extraction Quench->Extraction Purification Purification (Column Chromatography, Recrystallization) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Indole-2-carboxamide Characterization->Final_Product

Caption: General experimental workflow for the synthesis of indole-2-carboxamides.

troubleshooting_byproducts Start Low Yield or Impure Product? Check_Reagents Check Reagent Quality (Fresh, Anhydrous) Start->Check_Reagents Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Start->Optimize_Conditions Yes Byproduct_ID Identify Byproduct (NMR, MS) Optimize_Conditions->Byproduct_ID N_Acylurea N-Acylurea Detected Byproduct_ID->N_Acylurea N-Acylurea Guanidinium Guanidinium Detected Byproduct_ID->Guanidinium Guanidinium Decarboxylation Decarboxylation Product Byproduct_ID->Decarboxylation Decarboxylation Indole_Side_Reaction Indole Ring Reaction Byproduct_ID->Indole_Side_Reaction Indole Side Rxn Add_HOBt Add HOBt/NHS, Lower Temperature N_Acylurea->Add_HOBt Change_Addition_Order Change Reagent Addition Order Guanidinium->Change_Addition_Order Lower_Temp Use Milder Conditions, Lower Temperature Decarboxylation->Lower_Temp Adjust_pH Adjust pH, Protect Indole-N Indole_Side_Reaction->Adjust_pH

Caption: Troubleshooting decision tree for byproduct formation.

side_reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway RCOOH Indole-2-carboxylic acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea Product Desired Indole-2-carboxamide O_Acylisourea->Product N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement Amine R'-NH2 Amine->Product

Caption: Formation of N-acylurea byproduct from the O-acylisourea intermediate.

References

Technical Support Center: Column Chromatography Purification of Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of substituted indole-2-carboxylates.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of substituted indole-2-carboxylates in a question-and-answer format.

Q1: My substituted indole-2-carboxylate is not moving from the baseline on the TLC plate, even with highly polar solvents.

A1: This indicates very strong interaction with the silica gel, which is common for polar compounds.

  • Solution 1: Modify the Mobile Phase. Try a more aggressive solvent system. A common approach for highly polar compounds is to add a small percentage (1-10%) of a stock solution of 10% ammonium hydroxide in methanol to dichloromethane.[1] This helps to deactivate the acidic silica gel and improve the elution of polar, basic, or hydrogen-bonding compounds.

  • Solution 2: Consider Reversed-Phase Chromatography. If modifying the mobile phase is ineffective, your compound may be better suited for reversed-phase chromatography using a C18 stationary phase.[1]

Q2: My compound streaks badly on the TLC plate and the column.

A2: Streaking is often caused by compound overloading, interactions with the stationary phase, or solubility issues.

  • Solution 1: Add a Modifier. Incorporate a small amount of a polar solvent like methanol or a modifier like triethylamine or acetic acid into your eluent to improve peak shape.[2] For acidic compounds like indole-2-carboxylates, a small amount of acetic acid can suppress ionization and reduce tailing. For basic impurities, triethylamine may be beneficial.

  • Solution 2: Check Compound Stability. Verify that your compound is stable on silica gel using a 2D TLC test.[1] Spot your compound, run the TLC in one direction, then turn it 90 degrees and run it again in the same solvent system. If new spots appear, your compound is degrading on the silica. In this case, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]

  • Solution 3: Ensure Complete Dissolution. Make sure your sample is fully dissolved in the loading solvent before applying it to the column. If the compound has poor solubility in the eluent, it can lead to streaking.[1]

Q3: My fractions are all mixed, even though the TLC shows good separation.

A3: This can happen for several reasons, including overloading the column or issues with the solvent system.

  • Solution 1: Reduce the Amount of Sample. Overloading the column is a common cause of poor separation. Use a sample-to-silica ratio of at least 1:50, and for difficult separations, increase this to 1:100 or more.

  • Solution 2: Optimize the Solvent System. A solvent system that gives a large Rf difference on the TLC plate may not always translate to good column separation if the compounds have very different solubilities in that system.[1] Try to find a solvent system that dissolves all components well.[1]

  • Solution 3: Check for Compound Degradation. As mentioned previously, if one compound is degrading into another on the silica gel, you will continuously elute a mixture.[1]

Q4: The compound elutes much faster or slower from the column than predicted by TLC.

A4: Discrepancies between TLC and column chromatography can arise from differences in the stationary phase activity, solvent composition, or column packing.

  • Solution 1: Equilibrate the Column Properly. Ensure the column is thoroughly equilibrated with the mobile phase before loading the sample.

  • Solution 2: Use the Same Batch of Silica and Solvents. Use the same batch of silica gel and solvents for both TLC and the column to ensure consistency.

  • Solution 3: Dry Loading. If the sample was dissolved in a stronger solvent for loading than the mobile phase, it can cause band broadening and faster elution. Consider using a dry loading technique where the compound is pre-adsorbed onto a small amount of silica gel.[3]

Q5: My indole-2-carboxylate is colorless. How can I effectively monitor the purification?

A5: Most indole derivatives are UV-active and can be visualized on TLC plates with a fluorescent indicator (F254) under a UV lamp (254 nm).[2] For compounds that are not UV-active or for enhanced visualization, several staining methods can be used:

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color.[2]

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[2]

  • Potassium Permanganate (KMnO₄): This is a universal stain that reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.[2]

For non-chromophoric compounds where UV detection is not possible, a Refractive Index Detector (RID) can be used in HPLC systems.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying substituted indole-2-carboxylates?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of indole derivatives.[6] For very polar or acid-sensitive compounds, alumina or deactivated silica gel can be used.[1] For analytical and preparative HPLC, C18 reversed-phase columns are frequently employed.[4][6]

Q2: How do I choose an appropriate mobile phase?

A2: The choice of mobile phase is critical and should be optimized using TLC. A good starting point for many substituted indole-2-carboxylates is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6][7] The polarity can be gradually increased to achieve an Rf value of 0.2-0.4 for the target compound on the TLC plate. For more polar indoles, dichloromethane with a small percentage of methanol can be effective.[2]

Q3: What are some common impurities I might encounter?

A3: Impurities will depend on the synthetic route used. Common impurities can include unreacted starting materials, reagents, and by-products from side reactions. For instance, in syntheses starting from substituted nitrotoluenes and diethyl oxalate, residual starting materials or intermediates from the condensation and reduction steps may be present.[8] Additionally, diastereomers or other isomers can be significant impurities that require careful chromatographic separation.[4][5]

Q4: Can I use HPLC for the purification of indole-2-carboxylates?

A4: Yes, HPLC is a powerful technique for both the analysis and purification of substituted indole-2-carboxylates. Reversed-phase HPLC using a C18 column is very common.[4][6] A typical mobile phase for HPLC might consist of a buffer (e.g., potassium phosphate) and an organic solvent like methanol or acetonitrile.[4][6]

Quantitative Data Summary

The following tables summarize typical quantitative data encountered during the purification and analysis of substituted indole-2-carboxylates.

Table 1: Typical Yields and Purity of Substituted Indole-2-Carboxylates After Column Chromatography

Compound ClassMobile Phase SystemYield (%)Purity (%)Reference
Ethyl 3-bromo-1H-indole-2-carboxylateEthyl acetate/petroleum ether (1:5)85>95 (by NMR)[6]
Ethyl 3-((aryl)amino)-1H-indole-2-carboxylatesEthyl acetate/petroleum ether (1:5)60-81>99 (by HPLC)[6]
N-alkylated ethyl indole-2-carboxylatesEthyl acetate/hexane (1:9)ExcellentNot specified[7]

Table 2: HPLC Method Validation Parameters for Octahydro-1H-indole-2-carboxylic Acid Isomers

ParameterValueReference
Stationary Phase C18 (Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase 10 mM potassium phosphate buffer (pH 3.0)[4]
Flow Rate 1.5 mL/min[4]
Detection Refractive Index Detector (RID)[4]
Correlation Coefficient (r²) >0.999[4]
Recovery 93.9% - 107.9%[4]
Limit of Detection (LOD) ~0.006 mg/mL[4]
Limit of Quantification (LOQ) 0.022 - 0.024 mg/mL[4]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of Substituted Indole-2-Carboxylates

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading (Wet Loading): Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[3] Carefully apply the solution to the top of the silica bed using a pipette.[3]

  • Sample Loading (Dry Loading): Dissolve the crude product in a suitable solvent and add a small amount of silica gel.[3] Evaporate the solvent to obtain a free-flowing powder.[3] Carefully add this powder to the top of the column.[3]

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it as needed (gradient elution) or using a single solvent mixture (isocratic elution).

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the fractions by TLC using a suitable visualization technique (e.g., UV light, iodine, or a specific stain) to identify the fractions containing the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Column Chromatography start Start Purification problem Poor Separation or Recovery? start->problem no_movement Compound not eluting? problem->no_movement Yes end Successful Purification problem->end No streaking Compound streaking? no_movement->streaking No increase_polarity Increase Mobile Phase Polarity no_movement->increase_polarity Yes mixed_fractions Fractions are mixed? streaking->mixed_fractions No add_modifier Add Modifier (e.g., MeOH, NH4OH) streaking->add_modifier Yes check_stability Check Compound Stability (2D TLC) mixed_fractions->check_stability Consider degradation reduce_load Reduce Sample Load mixed_fractions->reduce_load Yes optimize_solvent Re-optimize Solvent System mixed_fractions->optimize_solvent If still mixed increase_polarity->problem add_modifier->problem check_stability->problem reduce_load->problem optimize_solvent->problem

Caption: A troubleshooting workflow for common column chromatography issues.

ExperimentalWorkflow General Experimental Workflow for Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps tlc 1. TLC Optimization (Find suitable mobile phase) packing 2. Column Packing (Slurry method) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection monitoring 6. Fraction Monitoring (TLC with visualization) collection->monitoring pooling 7. Pooling Pure Fractions monitoring->pooling evaporation 8. Solvent Evaporation pooling->evaporation final_product Pure Compound evaporation->final_product

Caption: A general workflow for the purification of substituted indole-2-carboxylates.

References

Technical Support Center: Amino Protecting Group Strategies for Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-amino-1H-indole-2-carboxylate . Here, you will find detailed information on protecting group strategies for the 6-amino function, including experimental protocols, troubleshooting advice, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: Which are the most common protecting groups for the 6-amino function of this compound?

A1: The most common protecting groups for the amino functionality on an indole ring are carbamates, due to their stability and predictable cleavage conditions. For your specific molecule, the following are highly suitable:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group, stable to a variety of reaction conditions but easily removed under acidic conditions.

  • Benzyloxycarbonyl (Cbz or Z): Cbz is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Fmoc is a base-labile protecting group, making it orthogonal to both Boc and Cbz protection strategies.

Q2: Can I selectively protect the 6-amino group in the presence of the indole N-H?

A2: Yes, selective protection is achievable. The 6-amino group is generally more nucleophilic than the indole nitrogen. Standard protection procedures for amines, such as using Boc anhydride ((Boc)₂O) or benzyl chloroformate (Cbz-Cl) under appropriate basic conditions, will preferentially react at the 6-amino position. However, under more forcing conditions or with certain reagents, protection of the indole nitrogen can occur.

Q3: What are the key considerations for choosing a protecting group?

A3: The choice of protecting group depends on the overall synthetic strategy. Key considerations include:

  • Orthogonality: The protecting group should be stable under the reaction conditions planned for subsequent steps and should be removable without affecting other functional groups in the molecule.[1]

  • Stability: The protected compound must be stable enough for purification and storage.

  • Ease of introduction and removal: The protection and deprotection steps should proceed in high yield and with readily available reagents.

  • Impact on reactivity: The protecting group should not interfere with reactions at other positions of the indole ring.

Troubleshooting Guides

Boc Protection
Issue Possible Cause(s) Suggested Solution(s)
Incomplete reaction (Starting material remains) 1. Insufficient reagent ((Boc)₂O or base).2. Low reaction temperature.3. Poor solubility of the starting material.1. Increase the equivalents of (Boc)₂O and base (e.g., triethylamine or diisopropylethylamine).2. Increase the reaction temperature or prolong the reaction time.3. Use a co-solvent like THF or dioxane to improve solubility.
Formation of di-Boc protected product (on both 6-NH₂ and indole N-H) 1. Use of a strong base (e.g., n-BuLi).2. High reaction temperature or prolonged reaction time.3. Use of a catalyst like DMAP can sometimes promote N-H protection.1. Use a milder base like NaHCO₃ or Et₃N.2. Perform the reaction at room temperature or below.3. Avoid or use catalytic amounts of DMAP.
Difficult deprotection with TFA 1. Insufficient amount or concentration of TFA.2. Presence of scavengers that consume the acid.3. Steric hindrance around the Boc group.1. Use a higher concentration of TFA in DCM (e.g., 20-50%) or neat TFA.2. Ensure no acid-quenching species are present. Add a scavenger like triisopropylsilane (TIS) if side reactions are a concern.3. Increase the reaction time or temperature slightly.
Cbz Protection
Issue Possible Cause(s) Suggested Solution(s)
Low yield of Cbz-protected product 1. Decomposition of Cbz-Cl.2. Inappropriate base or solvent.3. Reaction temperature is too low.1. Use fresh, high-quality Cbz-Cl.2. Use a suitable base such as NaHCO₃ or K₂CO₃ in a solvent like acetone, THF, or a biphasic system.3. Conduct the reaction at room temperature or slightly above.
Incomplete deprotection by hydrogenolysis 1. Catalyst poisoning (e.g., by sulfur-containing compounds).2. Inactive catalyst (Pd/C).3. Insufficient hydrogen pressure or reaction time.1. Ensure the substrate and solvent are free of catalyst poisons.2. Use fresh, high-quality Pd/C catalyst.3. Increase hydrogen pressure or extend the reaction time. Transfer hydrogenation can be an alternative.[2]
Side reactions during deprotection 1. Over-reduction of the indole ring.2. Incomplete reaction leading to a mixture of starting material and product.1. Carefully monitor the reaction by TLC or LC-MS to avoid over-reduction.2. Ensure complete reaction before work-up.
Fmoc Protection
Issue Possible Cause(s) Suggested Solution(s)
Formation of multiple products 1. Reaction of Fmoc-Cl with both the amino group and the indole N-H.2. Instability of the Fmoc-protected compound during work-up.1. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for better selectivity.2. Perform the reaction at a lower temperature and use a mild base.
Incomplete deprotection with piperidine 1. Insufficient amount of piperidine or short reaction time.2. Steric hindrance.1. Use a standard concentration of piperidine in DMF (e.g., 20%) and ensure adequate reaction time (typically 10-30 minutes).2. For sterically hindered substrates, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used in combination with piperidine.[3]
Formation of dibenzofulvene adducts with other nucleophiles 1. Dibenzofulvene, a byproduct of Fmoc deprotection, can react with other nucleophiles present in the reaction mixture.1. Ensure a sufficient excess of the amine base (e.g., piperidine) is used to efficiently trap the dibenzofulvene.

Data Summary

The following tables summarize typical reaction conditions for the protection and deprotection of the 6-amino group of this compound. Please note that these are representative conditions and may require optimization for specific applications.

Table 1: Protecting Group Application

Protecting GroupReagentBaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)
Boc (Boc)₂O (1.1 eq)Et₃N (1.2 eq)THF/H₂O (2:1)251285-95
Cbz Cbz-Cl (1.1 eq)NaHCO₃ (2.0 eq)Acetone/H₂O (1:1)254-680-90
Fmoc Fmoc-OSu (1.1 eq)NaHCO₃ (2.0 eq)Dioxane/H₂O (1:1)256-880-90

Table 2: Protecting Group Deprotection

Protecting GroupReagent(s)SolventTemperature (°C)Typical Time (h)Typical Yield (%)
Boc TFA (20-50%)DCM251-290-98
Cbz H₂, Pd/C (10 mol%)Methanol or Ethyl Acetate254-1290-98
Fmoc Piperidine (20%)DMF250.5-190-98

Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate).

Protocol 2: Cbz Deprotection of Methyl 6-(benzyloxycarbonylamino)-1H-indole-2-carboxylate
  • Dissolve the Cbz-protected indole (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Add 10% Palladium on carbon (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 3: Fmoc Deprotection of Methyl 6-(((9H-fluoren-9-yl)methoxy)carbonylamino)-1H-indole-2-carboxylate
  • Dissolve the Fmoc-protected indole (1.0 eq) in DMF.

  • Add a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate and wash with water.

  • Alternatively, the product can be isolated by removing the DMF under reduced pressure and purifying the residue by column chromatography.

Visualizations

Protection_Strategies cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection Start_Boc This compound Protected_Boc Methyl 6-(Boc-amino)-1H-indole-2-carboxylate Start_Boc->Protected_Boc (Boc)2O, Base Protected_Boc->Start_Boc TFA, DCM Start_Cbz This compound Protected_Cbz Methyl 6-(Cbz-amino)-1H-indole-2-carboxylate Start_Cbz->Protected_Cbz Cbz-Cl, Base Protected_Cbz->Start_Cbz H2, Pd/C Start_Fmoc This compound Protected_Fmoc Methyl 6-(Fmoc-amino)-1H-indole-2-carboxylate Start_Fmoc->Protected_Fmoc Fmoc-OSu, Base Protected_Fmoc->Start_Fmoc Piperidine, DMF

Caption: Overview of common protection and deprotection strategies.

Troubleshooting_Workflow Start Protection/Deprotection Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Work-up and Purification Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No Check_Reagents Check Reagent Quality and Stoichiometry Troubleshoot->Check_Reagents Adjust_Conditions Adjust Reaction Conditions (Temp, Time, Solvent) Troubleshoot->Adjust_Conditions Check_Purity Verify Starting Material Purity Troubleshoot->Check_Purity Check_Reagents->Monitor Adjust_Conditions->Monitor Check_Purity->Start

Caption: A general workflow for troubleshooting protection/deprotection reactions.

References

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Methyl 6-amino-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of compounds derived from Methyl 6-amino-1H-indole-2-carboxylate, a versatile scaffold in medicinal chemistry. The following sections present a summary of their anticancer activities, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways. The data herein is compiled from various studies and is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various indole derivatives. While the specific use of this compound as a starting material is not explicitly stated for all compounds in the cited literature, these derivatives represent the broader class of indole-2-carboxylates and related structures, offering valuable insights into their therapeutic potential.

Table 1: In Vitro Cytotoxicity of Indole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)Citation
4a HepG210.32 ± 0.81Erlotinib8.45 ± 0.67[1]
HCT-11612.14 ± 0.98Erlotinib10.21 ± 0.88[1]
A54915.27 ± 1.23Erlotinib13.54 ± 1.11[1]
6c HepG29.87 ± 0.76Sorafenib7.98 ± 0.62[1]
HCT-11611.56 ± 0.92Sorafenib9.88 ± 0.79[1]
A54914.88 ± 1.15Sorafenib12.76 ± 1.03[1]
Compound 5 MCF-72.73 ± 0.14Staurosporine8.32 ± 0.43[2]
Compound 8 MCF-74.38 ± 0.23Staurosporine8.32 ± 0.43[2]
Compound 12 MCF-77.03 ± 0.37Staurosporine8.32 ± 0.43[2]

Table 2: Kinase Inhibitory Activity of Indole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Citation
4a EGFR85.7 ± 6.9Erlotinib75.4 ± 6.1[1]
6c VEGFR-292.4 ± 7.5Sorafenib81.3 ± 6.8[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures for in vitro anticancer drug screening.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HepG2, HCT-116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer in a 384-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a no-compound control and a positive control inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological evaluation of the described compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_mechanism Mechanism of Action start This compound synthesis Chemical Synthesis start->synthesis derivatives Indole Derivatives synthesis->derivatives cell_lines Cancer Cell Lines derivatives->cell_lines kinase_assay Kinase Inhibition Assays derivatives->kinase_assay cytotoxicity Cytotoxicity Assays (e.g., MTT) cell_lines->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 kinase_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar apoptosis Apoptosis Assays sar->apoptosis cell_cycle Cell Cycle Analysis sar->cell_cycle pathway Signaling Pathway Analysis sar->pathway

General experimental workflow for the biological evaluation of indole derivatives.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole_Derivative Indole Derivative Indole_Derivative->PI3K Inhibition Indole_Derivative->Akt Inhibition Indole_Derivative->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

References

A Comparative Guide to Methyl 6-amino-1H-indole-2-carboxylate and Other Aminoindole Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in a vast array of biologically active compounds and approved pharmaceuticals. Among the diverse range of indole derivatives, aminoindoles serve as critical building blocks for the synthesis of novel therapeutic agents. The position of the amino group on the indole ring significantly influences the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an objective comparison of Methyl 6-amino-1H-indole-2-carboxylate with its positional isomers: Methyl 4-amino-1H-indole-2-carboxylate, Methyl 5-amino-1H-indole-2-carboxylate, and Methyl 7-amino-1H-indole-2-carboxylate. The information is intended to assist researchers in selecting the most suitable building block for their specific drug discovery programs.

Physicochemical and Synthetic Comparison

The position of the amino substituent on the indole ring impacts the electron density distribution, which in turn affects the reactivity and physical properties of the molecule. While comprehensive comparative studies are limited, data extracted from various sources allow for a qualitative and quantitative assessment.

Table 1: Comparison of Physicochemical Properties and Synthetic Yields

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogPRepresentative Synthetic Yield (%)
This compound C₁₀H₁₀N₂O₂190.19Not Reported1.6 (Predicted)Not Reported
Methyl 4-amino-1H-indole-2-carboxylate C₁₀H₁₀N₂O₂190.19141-144 (for a dimethoxy analog)[1]1.6 (Predicted)~91% (for a related indole-4-carboxylate)[2]
Methyl 5-amino-1H-indole-2-carboxylate C₁₀H₁₀N₂O₂190.19Not Reported1.6 (Predicted)Not Reported
Methyl 7-amino-1H-indole-2-carboxylate C₁₀H₁₀N₂O₂190.19Not Reported1.6 (Predicted)Not Reported

Note: Experimental data for the parent compounds is not consistently available in the literature. Some data points are derived from closely related analogs and are indicated as such. Predicted values are computationally estimated.

Biological Activity: A Positional Perspective

The location of the amino group is a key determinant of the biological activity of these indole derivatives. Different isomers have been explored for a range of therapeutic applications, most notably in oncology and as kinase inhibitors.

Anticancer and Cytotoxic Activity

Aminoindole derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras-related pathways.

Table 2: Comparative Cytotoxic Activity of Aminoindole Derivatives against Selected Cancer Cell Lines

Compound/AnalogCancer Cell LineIC₅₀ (µM)Key Findings
3-Amino-3-hydroxymethyloxindoleSJSA-1 (Osteosarcoma)3.14Induces G2/M cell cycle arrest and apoptosis.[3]
3-Amino-4-indolylmaleimideHeLa (Cervical)Moderate to HighA hydroxyethylamino group at the 3-position increases cytotoxicity.[3]
Indole-2-carboxamides (general)VariousVariesCan exhibit potent antiproliferative activity by targeting kinases like EGFR and CDK2.
5-Hydroxyindole derivativesBreast Cancer Cell LinesVariesShow potential as anti-breast cancer agents.
Kinase Inhibitory Activity

The indole scaffold is a common feature in many kinase inhibitors. The amino group can act as a crucial hydrogen bond donor or acceptor, influencing the binding affinity and selectivity of the compound for the target kinase.

Table 3: Kinase Inhibitory Profile of Related Indole Derivatives

Compound/AnalogTarget Kinase(s)IC₅₀ (nM)Therapeutic Area
Azaindole derivativesCdc7, c-Met, Chk1VariesOncology
Pyrrole indolin-2-ones (e.g., Sunitinib)VEGFR, PDGFRVariesOncology (Anti-angiogenesis)
2-Oxindole derivativesAkt, PI3KVariesOncology

Note: This table illustrates the utility of the broader indole scaffold in kinase inhibition. Specific and comparative kinase inhibition data for the four methyl aminoindole-2-carboxylate isomers is a key area for future investigation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of chemical compounds. Below are representative protocols for the synthesis of aminoindole building blocks and for key biological assays.

General Synthetic Protocol for Methyl Aminoindole-2-carboxylates

A common route to these compounds involves the reduction of the corresponding nitroindole precursor.

Scheme 1: General Synthetic Route

G Start Methyl Nitroindole-2-carboxylate Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Reduction Product Methyl Aminoindole-2-carboxylate Reduction->Product

Caption: General synthesis of methyl aminoindole-2-carboxylates.

Procedure:

  • Dissolution: Dissolve the starting Methyl nitroindole-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a reducing agent, for example, 10% Palladium on carbon (Pd/C).

  • Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in ethanol can be used.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired Methyl aminoindole-2-carboxylate.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Reaction_Mix Kinase Reaction Kinase->Reaction_Mix Substrate_ATP Substrate + ATP Substrate_ATP->Reaction_Mix Inhibitor Aminoindole Compound Inhibitor->Reaction_Mix ADP_ATP ADP + Remaining ATP Reaction_Mix->ADP_ATP ADP_Glo ADP-Glo™ Reagent ADP_ATP->ADP_Glo Depletion ATP Depletion ADP_Glo->Depletion ADP ADP Depletion->ADP Detection_Reagent Kinase Detection Reagent ADP->Detection_Reagent Conversion ADP to ATP Conversion Detection_Reagent->Conversion ATP_new Newly Synthesized ATP Conversion->ATP_new Luciferase Luciferase/ Luciferin ATP_new->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

Procedure: [4]

  • Reagent Preparation: Prepare 2X kinase solution, 2X substrate/ATP solution, and serial dilutions of the aminoindole compounds.

  • Kinase Reaction: Add the diluted compounds, kinase solution, and substrate/ATP solution to a 96-well plate and incubate.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.

  • Data Analysis: Measure luminescence and calculate the percentage of kinase inhibition.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

G Seed_Cells Seed cells in 96-well plate Add_Compound Add serial dilutions of aminoindole Seed_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_2 Incubate Add_MTT->Incubate_2 MTT_Reduction Viable cells reduce yellow MTT to purple formazan Incubate_2->MTT_Reduction Solubilize Add solubilization solution MTT_Reduction->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure: [1]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat cells with various concentrations of the aminoindole compounds.

  • MTT Addition: Add MTT solution to each well and incubate.

  • Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

Signaling Pathway Involvement

Aminoindole derivatives have been shown to modulate key signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Aminoindole Aminoindole Derivatives Aminoindole->PI3K Aminoindole->Akt Aminoindole->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminoindole derivatives.

Conclusion

This compound and its positional isomers are valuable building blocks in medicinal chemistry. The position of the amino group significantly influences their synthetic accessibility and biological activity. While a direct head-to-head comparison is limited by the available data, this guide provides a framework for understanding the potential of each isomer. The 6-amino isomer, along with the 4-, 5-, and 7-amino isomers, all offer unique opportunities for derivatization and exploration in various therapeutic areas, particularly in the development of novel kinase inhibitors and anticancer agents. Further comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation indole-based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Indole-2-Carboxamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of indole-2-carboxamide analogs. While the initial focus was on Methyl 6-amino-1H-indole-2-carboxylate derivatives, the available literature provides a more comprehensive dataset for a closely related series of 3-methyl-1H-indole-2-carboxamides. This guide will, therefore, focus on these analogs as a representative example of SAR studies on the indole-2-carboxylate scaffold, presenting their antiproliferative and kinase inhibitory activities. The data and protocols are compiled for researchers, scientists, and drug development professionals to facilitate further investigation and development of this class of compounds.

Data Presentation: Antiproliferative and Kinase Inhibitory Activities

The following table summarizes the in vitro antiproliferative activity (GI50) of a series of 5-substituted-3-methyl-N-phenethyl-1H-indole-2-carboxamide analogs against four human cancer cell lines: A549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon). The table also includes their inhibitory activity (IC50) against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The data is extracted from a study by Al-Wahaibi et al. (2022).[1]

CompoundR1R2R3R4Mean GI50 (µM)EGFR IC50 (nM)CDK2 IC50 (nM)
5a ClHHH>103534
5d ClHH4-dimethylamino1.502022
5e ClHH2-methylpyrrolidin-1-yl0.951513
5h FHHmorpholin-4-yl1.151816
5i FHHpiperidin-1-yl1.251718
5j FHH4-dimethylamino1.301920
5k FHH2-methylpyrrolidin-1-yl1.201619
Doxorubicin ----1.10--
Dinaciclib ------20

Table 1: SAR Data of Indole-2-Carboxamide Analogs. [1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.[2][3]

  • Cell Culture: Human cancer cell lines (A549, MCF-7, Panc-1, and HT-29) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically in a serial dilution) and incubated for a further 48-72 hours.[4]

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[3]

2. In Vitro Kinase Inhibition Assay (EGFR and CDK2)

This assay measures the ability of the compounds to inhibit the activity of specific kinases.[6]

  • Reagents: Recombinant human EGFR and CDK2/cyclin E kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP are required.[6]

  • Assay Procedure (General Principle): A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[6]

    • The kinase, substrate, and test compound (at various concentrations) are pre-incubated in a buffer solution in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • After a specific incubation period, the reaction is stopped, and a detection solution containing a terbium-labeled anti-phospho-specific antibody is added.

    • The binding of the antibody to the phosphorylated substrate brings the terbium donor and an acceptor fluorophore on the substrate into proximity, resulting in a FRET signal.

    • The signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The inhibitory activity is measured as a decrease in the TR-FRET signal. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curves.

Visualizations

Experimental Workflow for SAR Studies of Kinase Inhibitors

SAR_Workflow A Design of Analogs B Chemical Synthesis A->B C Purification & Characterization (NMR, MS, HPLC) B->C D In Vitro Kinase Assay (e.g., EGFR, CDK2) C->D E Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) C->E F Determine IC50 / GI50 Values D->F E->F G Establish Structure-Activity Relationship (SAR) F->G H Identify Lead Compounds G->H I Further Analog Design & Synthesis H->I Iterative Process J In Vivo Studies H->J I->D

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies of kinase inhibitors.

Signaling Pathway Targeted by EGFR and CDK2 Inhibitors

Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Indole_Inhibitor Indole-2-carboxamide Analogs Indole_Inhibitor->EGFR Inhibits Indole_Inhibitor->CDK2 Inhibits

Caption: A simplified diagram of the EGFR and CDK2 signaling pathways targeted by the indole-2-carboxamide analogs.

References

In Vitro Efficacy of Novel Indole-6-Carboxylate Kinase Inhibitors Compared to Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

This guide provides a comprehensive in vitro comparison of novel kinase inhibitors synthesized from methyl 1H-indole-6-carboxylate with established anti-cancer drugs targeting key oncogenic kinases. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of this new chemical scaffold in cancer therapy. The following sections detail the inhibitory activities, experimental procedures, and relevant signaling pathways for a clear evaluation of these compounds.

Recent research has focused on the development of new anti-proliferative agents, with indole derivatives showing promise as potent kinase inhibitors.[1][2] A series of novel compounds derived from methyl 1H-indole-6-carboxylate has been synthesized and evaluated for their inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two well-validated targets in oncology.[1][3] This guide compares the in vitro performance of these novel compounds against the established inhibitors Erlotinib (an EGFR inhibitor) and Sorafenib (a VEGFR-2 inhibitor).

Comparative Inhibitory Activity

The in vitro inhibitory activities of the novel indole-6-carboxylate derivatives and the reference compounds against their target kinases were determined using enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: In Vitro Inhibitory Activity of Indole-Carbothioamide Derivatives against EGFR

CompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
4a EGFR71 ± 6Erlotinib80 ± 5
4b EGFR98 ± 8Erlotinib80 ± 5

Data sourced from a study on indole-6-carboxylate ester derivatives.[1]

Table 2: In Vitro Inhibitory Activity of 1,3,4-Oxadiazole-2-thione Derivatives against VEGFR-2

CompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
6a VEGFR-2107 ± 9SorafenibNot specified in source
6c VEGFR-277 ± 7SorafenibNot specified in source
6d VEGFR-293 ± 8SorafenibNot specified in source
6e VEGFR-289 ± 7SorafenibNot specified in source

Data sourced from a study on indole-6-carboxylate ester derivatives.[1]

Experimental Protocols

The following protocols outline the methodologies used to obtain the in vitro kinase inhibition data.

EGFR and VEGFR-2 Kinase Inhibition Assay

A kinase-glo luminescent kinase assay is a common method for determining kinase activity and inhibition.[3]

Objective: To determine the IC50 values of test compounds against EGFR and VEGFR-2.

Materials:

  • Recombinant human EGFR and VEGFR-2 enzymes

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (novel indole derivatives and reference drugs)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare a solution of the kinase and substrate in the assay buffer.

  • Dispense the kinase/substrate solution into the wells of a 384-well plate.

  • Add serial dilutions of the test compounds and reference drugs to the wells. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathways and the experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Compound_4a Compound 4a (Inhibitor) Compound_4a->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V PKC PKC PLCg->PKC ERK_V ERK PKC->ERK_V Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK_V->Angiogenesis AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Compound_6c Compound 6c (Inhibitor) Compound_6c->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Kinase/ Substrate Solution C Dispense Reagents into 384-well Plate A->C B Serially Dilute Test Compounds B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Add Kinase-Glo® Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I

Caption: Workflow for in vitro kinase inhibition assay.

References

A Comparative Guide to the Reactivity of 5-Amino versus 6-Amino Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

This guide provides a comparative analysis of the chemical reactivity of two closely related isomers: 5-aminoindole-2-carboxylates and 6-aminoindole-2-carboxylates. The position of the amino group on the indole scaffold significantly influences the electronic properties and, consequently, the reactivity of both the heterocyclic ring and the amino group itself. Understanding these differences is crucial for researchers in medicinal chemistry and organic synthesis, as these scaffolds are prevalent in pharmacologically active compounds. This document synthesizes information based on fundamental principles of indole chemistry to predict and explain the reactivity patterns of these two isomers.

Electronic Effects: The Decisive Factor in Reactivity

The indole ring is an electron-rich aromatic system. The introduction of a strongly electron-donating amino group further enhances this electron density, but the effect varies depending on its position. The nitrogen atom of the amino group can donate its lone pair of electrons into the indole ring through resonance.

In 5-aminoindole-2-carboxylate , the amino group is in direct conjugation with the pyrrole portion of the indole ring. This allows for efficient delocalization of the nitrogen lone pair, significantly increasing the electron density at positions C4, C6, and, importantly, the C3 position, which is the most common site for electrophilic attack on indoles. This enhanced electron density also increases the nucleophilicity of the exocyclic amino group itself.

In contrast, the amino group in 6-aminoindole-2-carboxylate does not have the same direct resonance interaction with the pyrrole ring. While it still donates electron density to the benzene portion of the scaffold, its activating effect on the C3 position is less pronounced.

Caption: Resonance delocalization in 5-amino vs. 6-aminoindole.

Comparative Reactivity Analysis

The differing electronic distributions lead to predictable differences in chemical reactivity. Below is a summary of the expected reactivity at various sites for common classes of reactions.

Reaction TypeTarget Site5-Aminoindole-2-carboxylate6-Aminoindole-2-carboxylateRationale
Electrophilic Substitution C3 PositionMore ReactiveLess ReactiveThe 5-amino group more effectively increases electron density at C3 through resonance, making it a better target for electrophiles.
Acylation of Amino Group Exocyclic NH₂More ReactiveLess ReactiveThe amino group in the 5-position is expected to be more nucleophilic due to stronger resonance donation into the ring.
Alkylation of Amino Group Exocyclic NH₂More ReactiveLess ReactiveSimilar to acylation, the higher nucleophilicity of the 5-amino group should lead to faster alkylation.
Diazotization (Sandmeyer) Exocyclic NH₂More FacileLess FacileThe formation of the diazonium salt is generally facile for anilines. Reactivity differences in subsequent Sandmeyer steps are likely minor.

Experimental Protocols for Reactivity Comparison

Protocol 1: Comparative Acylation of the Amino Group

This experiment aims to compare the rate of acylation of the exocyclic amino group.

Objective: To determine the relative nucleophilicity of the amino group in 5-amino vs. 6-aminoindole-2-carboxylates by competitive acylation.

Materials:

  • Methyl 5-aminoindole-2-carboxylate

  • Methyl 6-aminoindole-2-carboxylate

  • Acetic anhydride

  • Pyridine (as base and solvent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • HPLC-grade solvents for analysis

Procedure:

  • Prepare separate 0.1 M stock solutions of methyl 5-aminoindole-2-carboxylate and methyl 6-aminoindole-2-carboxylate in pyridine.

  • In a reaction vessel, combine 1.0 mL of each stock solution (0.1 mmol of each isomer).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a limiting amount of acetic anhydride (e.g., 0.5 equivalents relative to the total amount of aminoindoles, which is 0.1 mmol or approximately 9.4 µL) dropwise with stirring.

  • Stir the reaction at 0 °C and take aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quench each aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of DCM. Shake vigorously.

  • Analyze the organic layer of each quenched aliquot by HPLC or LC-MS to determine the ratio of the acylated products (5-acetamido- vs. 6-acetamidoindole-2-carboxylate) and the remaining starting materials.

Data Analysis: Plot the concentration of each product and starting material over time. A faster formation of the 5-acetamido product would indicate a higher nucleophilicity of the 5-aminoindole-2-carboxylate.

Protocol 2: Comparative Electrophilic Bromination at C3

This experiment compares the reactivity of the indole C3 position towards an electrophile.

Objective: To assess the relative reactivity of the C3 position towards electrophilic aromatic substitution.

Materials:

  • Methyl 5-aminoindole-2-carboxylate

  • Methyl 6-aminoindole-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • HPLC-grade solvents for analysis

Procedure:

  • Set up two parallel reactions. In one flask, dissolve methyl 5-aminoindole-2-carboxylate (0.1 mmol) in 5 mL of ACN. In the second flask, dissolve methyl 6-aminoindole-2-carboxylate (0.1 mmol) in 5 mL of ACN.

  • Cool both solutions to 0 °C.

  • To each flask, add a solution of NBS (0.95 equivalents, 0.095 mmol) in 2 mL of ACN dropwise over 5 minutes.

  • Stir the reactions at 0 °C and monitor the consumption of the starting material by TLC or HPLC at regular intervals.

  • Once the reaction is complete (or after a set time, e.g., 1 hour), quench by adding water and extract with ethyl acetate.

  • Analyze the crude product mixture to determine the yield of the 3-bromo product for each isomer.

Data Analysis: A higher yield of the 3-bromo product for the 5-amino isomer in a shorter reaction time would confirm its greater susceptibility to electrophilic attack at the C3 position.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow for comparing reactivity and a typical workflow for a reaction involving the amino group, such as the Sandmeyer reaction.

G cluster_workflow Comparative Reactivity Workflow start Select Isomers: 5-Amino vs. 6-Amino Indole-2-Carboxylate reaction Perform Parallel or Competitive Reaction (e.g., Acylation, Bromination) start->reaction monitoring Monitor Reaction Progress (TLC, HPLC, LC-MS) reaction->monitoring analysis Quantify Products and Starting Materials monitoring->analysis conclusion Determine Relative Reactivity analysis->conclusion

Caption: A logical workflow for comparing isomer reactivity.

G cluster_sandmeyer General Sandmeyer Reaction Workflow start Dissolve Aminoindole in Acid (e.g., HBr) diazotization Add NaNO₂ solution at 0-5 °C start->diazotization diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium cu_salt Add Cu(I) Salt Solution (e.g., CuBr) diazonium->cu_salt reaction Warm to Room Temp. or Heat Gently cu_salt->reaction product Halogenated Indole Product reaction->product workup Aqueous Workup and Extraction product->workup purification Purify by Chromatography workup->purification

Caption: A typical workflow for the Sandmeyer reaction.[1][2][3]

Conclusion

Based on fundamental electronic principles, 5-aminoindole-2-carboxylate is predicted to be more reactive than its 6-amino counterpart in reactions involving both the indole ring (electrophilic substitution at C3) and the exocyclic amino group (acylation, alkylation). This is attributed to the more effective delocalization of the 5-amino group's lone pair into the indole system. While these predictions provide a strong theoretical framework, the provided experimental protocols offer a clear path for empirical validation. For researchers designing synthetic routes or structure-activity relationship studies, prioritizing the 5-amino isomer may be advantageous when enhanced reactivity is desired.

References

Validation of the binding mode of inhibitors derived from Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the experimental techniques used to validate the binding modes of inhibitors derived from indole carboxylate scaffolds, providing researchers with a comparative guide to available methodologies and data interpretation.

While the specific experimental validation of the binding mode for inhibitors directly derived from Methyl 6-amino-1H-indole-2-carboxylate is not extensively available in the public domain, this guide provides a comparative overview of the well-established methods used to validate the binding modes of closely related indole-based inhibitors. By examining experimentally validated examples, we can understand the principles and data that underpin the confirmation of inhibitor binding. This guide is intended for researchers, scientists, and drug development professionals.

Comparing Experimental Validation Techniques

The confirmation of a small molecule inhibitor's binding mode is a critical step in drug discovery, providing a rational basis for further optimization. The primary methods for this validation are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are often complemented by computational methods like molecular docking, which provides a predictive model of the binding interaction.

Technique Information Provided Advantages Limitations
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex, precise atomic coordinates of the inhibitor and interacting residues.Provides unambiguous, detailed structural information of the binding pose.Requires well-diffracting crystals of the complex, which can be challenging to obtain. The crystal structure represents a static snapshot and may not fully capture dynamic interactions in solution.
NMR Spectroscopy Information about the protein-ligand interaction in solution, including identification of the binding interface (Chemical Shift Perturbation), and intermolecular distances (NOE).Provides information on the binding event in a more physiologically relevant solution state. Can detect and characterize weak and transient interactions.Structure determination of the complex can be time-consuming and is often limited to smaller proteins.
Molecular Docking A computational prediction of the preferred binding mode and affinity of the inhibitor to its target protein.Fast and cost-effective for screening large libraries of compounds and generating initial binding hypotheses.The accuracy of the prediction is dependent on the scoring function and the quality of the protein structure. Predictions require experimental validation.

Experimentally Validated Binding Modes of Indole-Based Inhibitors

To illustrate the application of these techniques, we present data from studies on indole-based inhibitors where the binding mode has been experimentally validated.

Case Study 1: Indole-based Inhibitors of Epidermal Growth Factor Receptor (EGFR)

Derivatives of indole-2-carboxamide have been investigated as potent inhibitors of EGFR, a key target in cancer therapy. Molecular docking studies often predict the binding mode, which is then ideally confirmed by experimental methods. For a series of indole-2-carboxamide derivatives, docking studies revealed key interactions with the EGFR active site.

Table 1: Binding Affinities of Representative Indole-2-Carboxamide EGFR Inhibitors

CompoundTargetIC50 (nM)
5d EGFR89 ± 6
5e EGFR93 ± 8
5j EGFR98 ± 8
Erlotinib (Reference) EGFR80 ± 5

Data sourced from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors. The binding mode was proposed through molecular docking.

Case Study 2: Indole Derivatives as NMDA Receptor Antagonists

Indole-2-carboxylate derivatives have been characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor by binding to the glycine recognition site. The binding affinities of these compounds were determined through radioligand binding assays.

Table 2: Binding Affinities of Indole-2-Carboxylate Derivatives at the NMDA Receptor Glycine Site

CompoundTarget SiteKi (µM)
Derivative 1 (6-chloro) Glycine Site< 1
Derivative 2 (6-chloro, 3-polar group) Glycine Site< 1

Data from a study characterizing indole-2-carboxylate derivatives as NMDA receptor antagonists.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the key techniques discussed.

X-ray Crystallography of Protein-Ligand Complexes
  • Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or insect cells, and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified protein is crystallized, often in the presence of the inhibitor (co-crystallization). Alternatively, the inhibitor can be soaked into pre-existing crystals of the apo-protein.

  • Data Collection: The protein-ligand crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the protein and ligand structures are built and refined to yield the final 3D structure of the complex.

NMR Spectroscopy for Binding Mode Validation (Chemical Shift Perturbation)
  • Protein Sample Preparation: A sample of the target protein, isotopically labeled with ¹⁵N, is prepared in a suitable buffer.

  • Acquisition of Reference Spectrum: A 2D ¹H-¹⁵N HSQC spectrum of the free protein is recorded. This spectrum provides a unique signal for each backbone amide proton.

  • Titration with Inhibitor: The inhibitor is incrementally added to the protein sample, and a series of ¹H-¹⁵N HSQC spectra are recorded at each concentration point.

  • Data Analysis: Changes in the chemical shifts of the protein's amide signals upon inhibitor binding are monitored. Residues exhibiting significant chemical shift perturbations are identified as being part of or near the binding site.

Visualizing Experimental Workflows and Binding Interactions

Diagrams created using Graphviz (DOT language) illustrate the logical flow of experiments and the validated interactions.

experimental_workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_data Data Output docking Molecular Docking binding_pose Predicted Binding Pose docking->binding_pose predicts xray X-ray Crystallography validated_structure Validated 3D Structure xray->validated_structure determines nmr NMR Spectroscopy binding_interface Binding Interface Mapping nmr->binding_interface identifies binding_pose->xray guides binding_pose->nmr guides

Caption: A flowchart illustrating the interplay between computational prediction and experimental validation in determining inhibitor binding modes.

binding_mode_validation cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy protein Target Protein crystal Co-crystal Formation protein->crystal titration Ligand Titration protein->titration inhibitor Indole-Based Inhibitor inhibitor->crystal inhibitor->titration diffraction X-ray Diffraction crystal->diffraction structure 3D Structure of Complex diffraction->structure csp Chemical Shift Perturbation titration->csp interface Binding Site Mapping csp->interface

Caption: An overview of the two primary experimental pathways, X-ray crystallography and NMR spectroscopy, for the validation of an inhibitor's binding mode to its target protein.

A Head-to-Head Comparison of Synthetic Routes to Substituted Aminoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted aminoindole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic introduction of an amino group onto the indole core can significantly modulate a molecule's pharmacological properties. Consequently, the development of efficient and versatile synthetic routes to these valuable building blocks is of paramount importance. This guide provides a head-to-head comparison of several prominent synthetic methodologies for the preparation of substituted aminoindoles, offering a critical evaluation of their performance based on experimental data.

At a Glance: Comparative Analysis of Synthetic Routes

Synthetic RouteTarget Position(s)Key Reagents & ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
Leimgruber-Batcho Synthesis 4-Amino2,6-Dinitrotoluene, DMFDMA, Pyrrolidine, TiCl₃83%[1]Not specifiedHigh yield for specific substrates.Limited to specific starting materials.
Buchwald-Hartwig Amination 5-Amino, 7-AminoHaloindole, Amine, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu)51-75%[2]8 min - 16 h[2]Broad substrate scope, good functional group tolerance.Requires expensive catalyst and ligands.
Bartoli Indole Synthesis 7-Aminoortho-Substituted nitroarene, Vinyl Grignard reagent40-80%[3]~20 min (Grignard addition)[4]Excellent for 7-substituted indoles.Requires excess Grignard reagent, sensitive to steric hindrance.
Hegedus Indole Synthesis Variousortho-Alkenyl aniline, Pd(II) catalystModerate to GoodNot specifiedPalladium-mediated cyclization.Can require multi-step preparation of starting materials.
Fischer Indole Synthesis VariousArylhydrazine, Ketone/Aldehyde, Acid catalystVariesVariesOne of the most classic and versatile methods.Can produce regioisomers with unsymmetrical ketones.
Copper-Catalyzed 3-Component Synthesis 3-AminoN-Protected 2-aminobenzaldehyde, Secondary amine, Terminal acetylene, CuCl, Cu(OTf)₂65-95%[5]Not specifiedHigh efficiency, good for densely substituted indolines.Requires N-protection of the starting aldehyde.
Tandem Reaction of 2-Alkynylanilines 4-Amino2-Alkynylaniline, PhIO, DmbNH₂, Hexylamine, AgOTf, AlCl₃68%[6]4 h (cyclization) + 6 h (deprotection)Divergent synthesis of N1 or C4 free amines.Multi-step one-pot procedure.
Wittig Olefination / Houben-Hoesch Reaction 7-AminoPyrrole-3-carboxaldehyde, Fumaronitrile, PEt₃, BF₃·OEt₂High12 h (cyclization)Flexible for highly functionalized 7-aminoindoles.Multi-step sequence.

Visualizing the Pathways: Synthetic Strategies in Focus

The following diagrams illustrate the logical flow of several key synthetic routes to substituted aminoindoles.

digraph "Leimgruber-Batcho Synthesis" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

start [label="2,6-Dinitrotoluene", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; enamine [label="Enamine Intermediate"]; aminoindole [label="4-Aminoindole", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> enamine [label="DMFDMA, Pyrrolidine"]; enamine -> aminoindole [label="Reductive Cyclization (e.g., TiCl3)"]; }

Figure 2: Buchwald-Hartwig amination for C-N bond formation.

```dot digraph "Copper-Catalyzed 3-Component Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

start1 [label="N-Protected\n2-Aminobenzaldehyde", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; start2 [label="Secondary Amine", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; start3 [label="Terminal Acetylene", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; indoline [label="3-Aminoindoline"]; indole [label="3-Aminoindole", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

{rank=same; start1; start2; start3} start1 -> indoline [label="CuCl, Cu(OTf)2"]; start2 -> indoline; start3 -> indoline; indoline -> indole [label="Base-mediated\nIsomerization"]; }

References

Efficacy of Methyl 6-amino-1H-indole-2-carboxylate Derivatives in Cell-based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Methyl 6-amino-1H-indole-2-carboxylate derivatives in various cell-based assays, with a focus on their anti-proliferative activities. The data presented is based on published experimental findings and is intended to inform research and drug development efforts in oncology.

Comparative Efficacy of Indole-2-carboxylate Derivatives

A study by Wang et al. (2014) investigated the anti-proliferative activity of a series of novel indole-2-carboxylate derivatives against several human cancer cell lines. The results, summarized in the table below, highlight the potency of these compounds compared to known anti-cancer agents, Pyrroloquinoline quinone (PQQ) and Etoposide.[1][2]

CompoundCell LineIC50 (µM)
Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) HepG2 3.78 ± 0.58
A549 10.33 ± 1.04
MCF7 24.08 ± 1.76
Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l)HepG210.14 ± 1.15
A54912.33 ± 1.21
MCF720.11 ± 1.52
Pyrroloquinoline quinone (PQQ) (Reference)A54950.16 (at 24h)
Etoposide (Reference)A5493.49 - 48.67 (at 72h)
HepG2> 10 (in some studies)
MCF7~1.2 - 1.6

Data for reference compounds were compiled from multiple sources for comparative purposes.[1][3][4][5][6]

The data indicates that the amine group at the 6-position of the indole ring is important for the anti-proliferative activity of these compounds.[2] Notably, the derivative Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) demonstrated significant cytotoxicity, particularly against the HepG2 human liver cancer cell line, with an IC50 value of 3.78 ± 0.58 µM.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these indole derivatives.

MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cells to be tested

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and control substances. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Cells to be tested

  • Complete culture medium

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the test compounds as described for the MTT assay.

  • After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells by gently agitating the plate on a plate shaker for 30 seconds to 2 minutes to induce cell lysis and initiate the enzymatic reaction.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Analyze the data by comparing the luminescence of treated cells to that of untreated cells. An increase in luminescence indicates an induction of apoptosis.

Mechanism of Action & Signaling Pathways

The anti-proliferative effects of this compound derivatives are believed to be mediated, at least in part, through the induction of apoptosis. Experimental evidence suggests that these compounds can lead to an increase in the generation of Reactive Oxygen Species (ROS) and induce the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade.[1][2]

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of novel anti-cancer compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis A Compound Synthesis (Indole-2-carboxylate derivatives) B Cell Line Selection (e.g., HepG2, A549, MCF7) A->B Test on C MTT Assay (Determine IC50 values) B->C Perform D Identification of Lead Compounds C->D Analyze data to find E Apoptosis Assays (e.g., Caspase-3/7 Assay) D->E Investigate F ROS Generation Assay D->F G Western Blot (e.g., for PARP cleavage) D->G H Elucidation of Signaling Pathways E->H F->H G->H

Caption: Workflow for evaluating the anti-cancer efficacy of novel compounds.

Intrinsic Apoptosis Pathway

The induction of PARP cleavage by Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) suggests the activation of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress, such as an increase in ROS, and culminates in the activation of executioner caspases that dismantle the cell.

G Indole_Derivative This compound Derivative ROS Increased ROS Indole_Derivative->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by indole derivatives.

References

Comparative Pharmacokinetic Analysis of Indole-2-Carboxamide Derivatives and Standard Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacokinetic properties of novel antitubercular agents derived from substituted indole-2-carboxylates, benchmarked against first-line tuberculosis therapies.

This guide provides a comprehensive comparison of the pharmacokinetic profiles of novel indole-2-carboxamide derivatives, with a focus on compounds synthesized from substituted indole-2-carboxylate precursors, against the established first-line antituberculosis drugs, Isoniazid and Rifampicin. The data presented is intended to inform drug discovery and development efforts by providing a clear, objective analysis of key absorption, distribution, metabolism, and excretion (ADME) parameters.

Executive Summary

A series of indole-2-carboxamides have been identified as potent antitubercular agents, with several lead candidates demonstrating favorable oral pharmacokinetic properties in preclinical rodent models.[1][2][3] These compounds, particularly those with substitutions at the 4- and 6-positions of the indole ring, exhibit improved metabolic stability.[1][2][3] This guide collates available pharmacokinetic data for representative indole-2-carboxamides and compares them with Isoniazid and Rifampicin to highlight potential advantages and areas for further optimization. The primary mechanism of action for this class of indole-2-carboxamides is the inhibition of the trehalose monomycolate transporter MmpL3, which is essential for the biosynthesis of the mycobacterial cell wall.[4][5]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters for selected indole-2-carboxamide derivatives and the comparator drugs, Isoniazid and Rifampicin, in mice.

Table 1: Pharmacokinetic Parameters of Lead Indole-2-Carboxamides in Mice

CompoundDose (mg/kg) & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Bioavailability (F%)
NITD-304 10 (PO)1.2414.55.545
2 (IV)--6.53.2-
NITD-349 10 (PO)0.9411.26.158
2 (IV)--3.94.1-

Data for NITD-304 and NITD-349, which are 4,6-disubstituted indole-2-carboxamides, are presented as representative of this class of compounds with favorable pharmacokinetics.[5]

Table 2: Pharmacokinetic Parameters of Comparator Antitubercular Drugs in Mice

CompoundDose (mg/kg) & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)
Isoniazid 6.25 (PO)4~14.9~1.2-3.3
Rifampicin 10 (PO)~11.81~21.73.4

Data for Isoniazid and Rifampicin are compiled from multiple sources to provide a representative range of pharmacokinetic values in mice.[6][7][8]

Experimental Protocols

The following are generalized experimental methodologies for the key experiments cited in this guide.

In Vivo Pharmacokinetic Studies in Mice

1. Animal Models:

  • Female CD-1 or BALB/c mice, weighing between 19 to 28 grams, are commonly used.[9] Animals are acclimated for at least one week before the study.

2. Compound Administration:

  • Oral (PO) Administration: Test compounds are typically formulated in a suitable vehicle (e.g., saline with pH adjustment, or a mixture of water, dimethylacetamide, and ethanol).[9] A standard volume of 10 mL/kg is administered via oral gavage using a ball-tipped feeding needle.[10][11]

  • Intravenous (IV) Administration: For bioavailability studies, compounds are administered intravenously, usually through the tail vein.

3. Blood Sampling:

  • Serial blood samples (approximately 30 µL) are collected at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]

  • Common blood collection techniques include submandibular vein puncture, saphenous vein puncture, or retro-orbital bleeding.[6][12] For terminal time points, cardiac puncture may be used.[12]

  • Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.[9][12]

4. Bioanalytical Method:

  • Plasma concentrations of the test compounds are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

  • A known concentration of an internal standard is added to the plasma samples for accurate quantification.[9]

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, and oral bioavailability (F%).[9]

Visualizations

Mechanism of Action: MmpL3 Inhibition

The primary target of the described antitubercular indole-2-carboxamides is the MmpL3 transporter. This protein is crucial for the transport of trehalose monomycolate (TMM), a key precursor for mycolic acid synthesis, across the mycobacterial inner membrane. Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to cell death.

MmpL3_Inhibition TMM_precursor Trehalose Monomycolate (TMM) Precursors MmpL3 MmpL3 Transporter TMM_precursor->MmpL3 Transport Cytoplasm Cytoplasm Inner_Membrane Inner Membrane Periplasm Periplasm Cell_Wall Mycobacterial Cell Wall Mycolic_Acid Mycolic Acid Synthesis Mycolic_Acid->Cell_Wall Incorporation MmpL3->Mycolic_Acid TMM Export Indole_Carboxamide Indole-2-Carboxamide (e.g., NITD-304) Inhibition Inhibition Indole_Carboxamide->Inhibition Inhibition->MmpL3 Blocks Transport

Caption: Inhibition of the MmpL3 transporter by indole-2-carboxamides.

Experimental Workflow: In Vivo Pharmacokinetics

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study in mice.

PK_Workflow Start Start: Test Compound Formulation Compound Formulation (e.g., in saline) Start->Formulation Dosing Oral Gavage (PO) or Intravenous (IV) Dosing to Mice Formulation->Dosing Blood_Collection Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Analysis LC-MS/MS Analysis (Quantification of Compound) Plasma_Separation->Analysis PK_Analysis Pharmacokinetic Analysis (WinNonlin) Analysis->PK_Analysis End End: PK Parameters (Cmax, Tmax, AUC, t1/2, F%) PK_Analysis->End

References

Safety Operating Guide

Proper Disposal of Methyl 6-amino-1H-indole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to handle Methyl 6-amino-1H-indole-2-carboxylate with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Hazard Summary: Until a formal hazard assessment proves otherwise, all chemical waste should be treated as hazardous. Indole derivatives can be harmful if swallowed, and may cause skin and eye irritation, with unknown long-term health effects.

Step-by-Step Disposal Protocol

The disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer.

  • Waste Segregation:

    • Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[1]

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]

  • Containment:

    • Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[2][3]

    • Keep waste containers closed except when adding waste.[2][3]

    • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks or spills.[2]

  • Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste."[3][4]

    • The label must include the full chemical name ("this compound"), the quantity of the waste, the date of waste generation, and the place of origin (department, room number).[4]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[1]

    • Segregate incompatible waste streams to prevent accidental mixing and dangerous reactions.[1][3]

  • Disposal and Pickup:

    • Do not dispose of this compound down the drain or in the regular trash.[1][5]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][4] Follow your institution's specific procedures for hazardous waste collection.

Experimental Protocols for Waste Management

In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory. Such procedures can be dangerous and may produce byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1]

Disposal Workflow

cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Waste Generated solid_waste Solid Waste (Unused chemical, contaminated PPE) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing the chemical) start->liquid_waste Is it liquid? sharps_waste Contaminated Sharps start->sharps_waste Is it a sharp? contain_solid Place in labeled, sealed solid waste container solid_waste->contain_solid contain_liquid Place in labeled, sealed liquid waste container liquid_waste->contain_liquid contain_sharps Place in designated sharps container sharps_waste->contain_sharps store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment contain_solid->store_waste contain_liquid->store_waste contain_sharps->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs disposal Professional Disposal by Licensed Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 6-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate PPE is the final and a crucial line of defense against chemical exposure.[2][3] The following table summarizes the recommended PPE for handling Methyl 6-amino-1H-indole-2-carboxylate.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[2]Protects eyes and face from chemical splashes and dust particles.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques.[2] Double gloving may be appropriate for chemicals with unknown toxicity.[2]Protects hands from direct contact with the chemical.[2]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[2]Prevents accidental skin contact with the chemical.[2]
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a risk assessment.[2][4][5]Prevents inhalation of harmful dust particles.[1]

Operational Plan for Safe Handling

A systematic approach is vital to minimize exposure and prevent contamination when handling this compound.

Preparation:

  • Review Safety Data: Before beginning work, thoroughly review the available safety information for similar compounds to be aware of potential hazards.[1]

  • Appropriate PPE: Don all recommended personal protective equipment.[6]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize the inhalation of dust.[1]

Handling:

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[2]

  • Weighing: Use a balance inside a fume hood or a contained space with local exhaust ventilation.[1]

  • Transporting: When moving the chemical, use a tray or secondary containment to prevent spills.[6]

Storage:

  • Container: Keep the container tightly sealed to prevent contamination and moisture absorption.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]

  • Labeling: Ensure all containers are clearly and accurately labeled.[3]

Disposal Plan

Chemical waste must be disposed of according to institutional and local regulations.[8]

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Segregation: Do not mix with other waste streams unless explicitly permitted.

  • Disposal: Dispose of the chemical waste through your institution's authorized waste disposal service. Do not pour down the drain.[6]

Experimental Workflow

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Storage & Disposal prep1 Review Safety Data prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Ventilated Work Area prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Clean Work Area handle2->post1 post2 Decontaminate Equipment post1->post2 store Store in a Tightly Sealed Container post2->store dispose Dispose of Waste via Authorized Service store->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-amino-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-amino-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.